Product packaging for Chaetoviridin A(Cat. No.:CAS No. 1308671-17-1)

Chaetoviridin A

Cat. No.: B8209486
CAS No.: 1308671-17-1
M. Wt: 432.9 g/mol
InChI Key: HWSQVPGTQUYLEQ-CCBHEJLASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chaetoviridin A is an azaphilone that is 6H-furo[2,3-h]isochromene-6,8(6aH)-dione substituted by a chloro group at position 5, a 3-hydroxy-2-methylbutanoyl group at position 9, a methyl group at position 6a and a 3-methylpent-1-en-1yl group at position 3. Isolated from Chaetomium globosum, it exhibits natifungal activity against plant pathogenic fungi. It has a role as an antifungal agent and a Chaetomium metabolite. It is an azaphilone, a gamma-lactone, an organochlorine compound, an enone, a secondary alcohol, a beta-hydroxy ketone and an organic heterotricyclic compound.
This compound has been reported in Chaetomium cochliodes and Chaetomium globosum with data available.
from Chaetomium globosum;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25ClO6 B8209486 Chaetoviridin A CAS No. 1308671-17-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6aS)-5-chloro-9-[(2S,3R)-3-hydroxy-2-methylbutanoyl]-6a-methyl-3-[(E,3S)-3-methylpent-1-enyl]furo[2,3-h]isochromene-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClO6/c1-6-11(2)7-8-14-9-15-16(10-29-14)18-17(20(26)12(3)13(4)25)22(28)30-23(18,5)21(27)19(15)24/h7-13,25H,6H2,1-5H3/b8-7+/t11-,12-,13+,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSQVPGTQUYLEQ-CCBHEJLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C=CC1=CC2=C(C(=O)C3(C(=C(C(=O)O3)C(=O)C(C)C(C)O)C2=CO1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)/C=C/C1=CC2=C(C(=O)[C@@]3(C(=C(C(=O)O3)C(=O)[C@@H](C)[C@@H](C)O)C2=CO1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893270
Record name Chaetoviridin A
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1308671-17-1, 128252-98-2
Record name (6aS)-5-Chloro-9-[(2S,3R)-3-hydroxy-2-methyl-1-oxobutyl]-6a-methyl-3-[(1E,3S)-3-methyl-1-penten-1-yl]-6H-furo[2,3-h]-2-benzopyran-6,8(6aH)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1308671-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chaetoviridin A
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128252982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chaetoviridin A
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Azaphilone Antibiotic Chaetoviridin A: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetoviridin A, a chlorinated azaphilone produced by the filamentous fungus Chaetomium globosum, has garnered significant interest within the scientific community for its potent antifungal properties against a range of plant pathogens. First reported in the early 1990s, this secondary metabolite represents a promising candidate for the development of novel bio-fungicides. This technical guide provides an in-depth overview of the discovery and isolation of this compound, including detailed experimental protocols. Furthermore, it summarizes the current understanding of its biological activity and mechanism of action, presenting key quantitative data and illustrating relevant biological pathways. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, mycology, and agrochemical development.

Discovery and Chemical Profile

This compound was first identified as a metabolite of Chaetomium globosum var. flavoviride.[1][2] It belongs to the azaphilone class of fungal pigments, which are characterized by a highly oxygenated pyranoquinone bicyclic core.[2] The chemical structure of this compound features a distinctive chlorine atom and a branched pentenyl side chain.[2] Its molecular formula is C₂₃H₂₅ClO₆.

Isolation and Purification of this compound from Chaetomium globosum

The isolation of this compound involves a multi-step process encompassing fungal fermentation, extraction, and chromatographic purification. The following protocols are a composite of methodologies described in the scientific literature.

Fungal Culture and Fermentation

2.1.1. Organism: Chaetomium globosum (e.g., strains CEF-082 or F0142).[3][4]

2.1.2. Culture Medium: Potato Dextrose Broth (PDB) is commonly used for liquid fermentation.[4]

2.1.3. Fermentation Protocol:

  • Inoculate sterile PDB in Erlenmeyer flasks with mycelial plugs from a mature C. globosum culture grown on Potato Dextrose Agar (PDA).[4]

  • Incubate the liquid cultures on a rotary shaker at approximately 150 rpm and 25-28°C for a period of 14 days to allow for sufficient biomass growth and metabolite production.[4]

Extraction of Crude Metabolites

2.2.1. Protocol:

  • Separate the fungal mycelium from the culture broth by filtration through Whatman No. 2 filter paper.[4]

  • The culture filtrate, containing the secreted secondary metabolites, is then subjected to solvent extraction.

  • Perform a liquid-liquid extraction of the filtrate using an equal volume of ethyl acetate, repeated three times to ensure exhaustive extraction of this compound.[4]

  • Pool the organic (ethyl acetate) layers and concentrate them to dryness under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

2.3.1. Thin-Layer Chromatography (TLC):

  • Purpose: Preliminary separation and identification of fractions containing this compound.

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A common solvent system is a mixture of petroleum spirit and ethyl acetate (e.g., 40:60 v/v).[5]

  • Visualization: this compound appears as a distinct yellow spot.[5]

2.3.2. High-Performance Liquid Chromatography (HPLC):

  • Purpose: Final purification of this compound to high purity.

  • Column: A reverse-phase C18 column is typically employed.[5]

  • Mobile Phase: A gradient of methanol in water is commonly used for elution. For example, a linear gradient from 70% aqueous methanol to 100% methanol over 40 minutes.[5]

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound.

  • Fraction Collection: Collect the peak corresponding to this compound. The identity and purity of the isolated compound should be confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activity and Mechanism of Action

This compound exhibits significant antifungal activity against a variety of plant pathogenic fungi.[3][4] Its mechanism of action involves the induction of cellular stress and disruption of key biological processes in the target fungi.

Antifungal Spectrum and Efficacy

This compound has demonstrated inhibitory activity against several important plant pathogens. The following table summarizes key quantitative data on its antifungal efficacy.

Target PathogenAssay TypeEfficacy MetricValueReference
Verticillium dahliaeSpore Germination InhibitionGermination Rate (150 µg/mL)7.33%[1]
Sclerotinia sclerotiorumMycelial Growth InhibitionEC₅₀1.97 µg/mL[6]
Magnaporthe griseaMycelial Growth InhibitionMIC1.23 µg/mL[4]
Pythium ultimumMycelial Growth InhibitionMIC1.23 µg/mL[4]
Botrytis cinereaNot SpecifiedNot SpecifiedActive[3]
Fusarium graminearumNot SpecifiedNot SpecifiedActive[3]
Phytophthora capsiciNot SpecifiedNot SpecifiedActive[3]

EC₅₀: Half-maximal effective concentration. MIC: Minimum inhibitory concentration.

Known Mechanisms of Action

The antifungal activity of this compound is attributed to its ability to induce cellular stress and disrupt critical metabolic pathways in fungal pathogens.[1][3][7]

  • Induction of Oxidative Stress: Treatment with this compound leads to an accumulation of reactive oxygen species (ROS) and nitrous oxide within fungal cells.[3] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cell death.

  • Cell Wall Degradation: this compound has been shown to cause degradation of the fungal cell wall, leading to mycelial deformation and cell necrosis.[3]

  • Inhibition of Spore Germination: A key aspect of its antifungal activity is the potent inhibition of spore germination, a critical stage in the fungal life cycle and disease progression.[1][7]

  • Metabolic Pathway Disruption: Transcriptome analysis of Verticillium dahliae treated with this compound revealed the downregulation of genes involved in several key metabolic pathways, including:

    • Linolenic acid metabolism[7]

    • Purine metabolism[7]

    • Galactose metabolism[7]

    • Starch and sucrose metabolism[7]

Visualizing Experimental and Biological Processes

Experimental Workflow for this compound Isolation

G cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification c_globosum Chaetomium globosum Culture fermentation Incubation (14 days, 25-28°C, 150 rpm) c_globosum->fermentation pdb Potato Dextrose Broth pdb->fermentation filtration Filtration fermentation->filtration Culture Broth solvent_extraction Liquid-Liquid Extraction (Ethyl Acetate) filtration->solvent_extraction concentration Concentration (Rotary Evaporation) solvent_extraction->concentration crude_extract Crude Extract concentration->crude_extract tlc TLC (Silica Gel) crude_extract->tlc hplc HPLC (C18 Column) tlc->hplc pure_chaetoviridin_a Pure this compound hplc->pure_chaetoviridin_a G cluster_cellular_effects Fungal Cell cluster_metabolic_pathways Affected Pathways chaetoviridin_a This compound ros_no ↑ Reactive Oxygen Species (ROS) & Nitrous Oxide (NO) Production chaetoviridin_a->ros_no cell_wall_degradation Cell Wall Degradation chaetoviridin_a->cell_wall_degradation metabolic_disruption Metabolic Pathway Disruption chaetoviridin_a->metabolic_disruption spore_germination_inhibition Spore Germination Inhibition chaetoviridin_a->spore_germination_inhibition cellular_damage Cellular Damage & Necrosis ros_no->cellular_damage cell_wall_degradation->cellular_damage metabolic_disruption->spore_germination_inhibition linolenic_acid Linolenic Acid Metabolism metabolic_disruption->linolenic_acid purine Purine Metabolism metabolic_disruption->purine sugar_metabolism Sugar Metabolism metabolic_disruption->sugar_metabolism

References

Unraveling the Stereochemical Complexity of Chaetoviridin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoviridin A, a member of the azaphilone class of fungal secondary metabolites, has garnered significant interest within the scientific community due to its intriguing chemical architecture and notable biological activities. Isolated from fungi of the Chaetomium genus, this polyketide-derived natural product exhibits a complex, stereochemically rich structure that has presented a considerable challenge to synthetic and analytical chemists alike. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, with a focus on the pivotal studies that led to the revision of its initially proposed configuration. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in natural product synthesis, drug discovery, and chemical biology.

Chemical Structure and Revised Stereochemistry

This compound possesses a complex heterocyclic core featuring a substituted furo[2,3-h]isochromene-6,8-dione framework. Its molecular formula is C₂₃H₂₅ClO₆.[1] The structure is further embellished with a chloro substituent, a methyl group at a quaternary center, a 3-methylpent-1-enyl side chain, and a 3-hydroxy-2-methylbutanoyl side chain.

The initial stereochemical assignment of this compound was revised following a landmark total synthesis by Makrerougras and colleagues in 2017.[2][3][4] Through the asymmetric synthesis of all four possible diastereomers of the proposed structure, and by comparing their nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopic data with that of the natural product, the absolute configuration of this compound was unequivocally established as (6aS)-5-chloro-9-[(2S,3R)-3-hydroxy-2-methylbutanoyl]-6a-methyl-3-[(E,3S)-3-methylpent-1-enyl]furo[2,3-h]isochromene-6,8-dione.[2][3][4]

Chemical Structure of this compound

Figure 1: The correct chemical structure of this compound with the revised stereochemistry.

Quantitative Spectroscopic and Physical Data

The structural elucidation and stereochemical assignment of this compound were heavily reliant on a suite of analytical techniques. The following tables summarize the key quantitative data.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Synthetic this compound (Revised Structure) in CDCl₃
Position¹H Chemical Shift (δ, ppm), Multiplicity (J in Hz)¹³C Chemical Shift (δ, ppm)
18.78 (s)151.6
46.55 (s)105.4
5-108.9
6a-87.6
7-CH₃1.70 (s)26.3
8-183.5
8a-110.4
9-109.1
106.61 (dd, J = 15.7, 8.0)148.2
116.08 (d, J = 15.7)119.9
11'3.63 (m)39.1
12'1.44 (m)29.3
13'0.91 (t, J = 7.4)11.9
11'-CH₃1.09 (d, J = 6.7)19.4
1'-168.1
2'3.86 (p, J = 6.3)51.1
3'-201.3
4'1.17 (d, J = 6.9)13.8
5'1.17 (d, J = 6.0)19.5
5'-OH2.74 (br s)-

Data extracted from the supporting information of Makrerougras et al., Org. Lett. 2017, 19, 15, 4146–4149.[2][3]

Table 2: Physical and Additional Spectroscopic Data for this compound
PropertyValue
Molecular FormulaC₂₃H₂₅ClO₆
Molecular Weight432.89 g/mol
AppearanceWhite solid
Optical Rotation [α]D+34 (c 0.6, MeOH)
Circular Dichroism (CD)λmax (Δε) = 365 (+14.3) in MeOH
High-Resolution Mass Spectrometry (HRMS-ESI-TOF)m/z [M+H]⁺ calcd for C₂₃H₂₆ClO₆: 433.1418, found 433.141

Data extracted from the supporting information of Makrerougras et al., Org. Lett. 2017, 19, 15, 4146–4149.[2][3]

Experimental Protocols

Isolation and Purification of this compound from Chaetomium globosum

The following is a representative protocol for the isolation of this compound from a fungal culture.

  • Fungal Cultivation: Chaetomium globosum (strain F0142) is cultured in 1 L Erlenmeyer flasks containing 200 mL of potato dextrose broth (PDB). The flasks are inoculated with mycelial plugs from a 5-day-old culture on potato dextrose agar (PDA) and incubated for 2 weeks on a rotary shaker at 150 rpm and 25 °C.[5]

  • Extraction: The culture filtrate (8 L) is separated from the mycelium by filtration through Whatman No. 2 filter paper. The filtrate is then extracted three times with equal volumes of ethyl acetate.[5]

  • Concentration: The combined ethyl acetate layers are concentrated to dryness under reduced pressure to yield the crude extract.[5]

  • Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of an appropriate solvent system (e.g., cyclohexane/ethyl acetate). Fractions are monitored by thin-layer chromatography (TLC).

  • Final Purification: Fractions containing this compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Total Synthesis of this compound (Revised Stereochemistry)

The total synthesis of this compound, as reported by Makrerougras et al., involves a multi-step sequence. A condensed overview of the key steps is provided below. For detailed procedures, reagents, and reaction conditions, please refer to the original publication and its supporting information.[2][3]

  • Synthesis of the Cazisochromene Core: The synthesis commences with the preparation of a substituted isochromene derivative, which forms the core of the this compound molecule.

  • Chiral Dioxin-4-one Preparation: A chiral dioxin-4-one is synthesized from a commercially available starting material, which serves to introduce the desired stereochemistry in the 3-hydroxy-2-methylbutanoyl side chain.

  • Condensation and Lactonization: The cazisochromene core is condensed with the chiral dioxin-4-one. This is followed by a regioselective lactonization to form the characteristic angular lactone ring of this compound.

  • Side Chain Introduction: The 3-methylpent-1-enyl side chain is introduced via a Wittig-type reaction or a similar olefination protocol.

  • Final Deprotection and Purification: In the final steps, any protecting groups are removed, and the final product is purified by chromatography to yield synthetic this compound.

Visualizations of Key Relationships and Workflows

Stereochemical Elucidation Workflow

The following diagram illustrates the logical workflow employed to determine the correct stereochemistry of this compound.

stereochemistry_workflow A Initial Isolation of This compound B Proposed Structure and Stereochemistry A->B Initial Characterization E Comparison of Spectroscopic Data (Synthetic vs. Natural Product) A->E Natural Product Data C Total Synthesis of Four Possible Diastereomers B->C Hypothesis Testing D Spectroscopic Analysis (NMR, CD) of Synthetic Isomers C->D Data Generation D->E Synthetic Data F Unambiguous Assignment of Correct Stereochemistry E->F Correlation G Revision of this compound Structure F->G Conclusion biosynthesis_precursors cluster_precursors Precursors cluster_pathway Biosynthetic Pathway cluster_product Final Product Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Tailoring Tailoring Enzymes (Oxidation, Chlorination, etc.) PKS->Tailoring Polyketide Chain Chaetoviridin_A This compound Tailoring->Chaetoviridin_A Modified Polyketide

References

The Antifungal Potential of Chaetoviridin A Against Plant Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetoviridin A, a metabolite produced by the fungus Chaetomium globosum, has demonstrated significant promise as a biocontrol agent against a variety of economically important plant pathogens. This technical guide provides a comprehensive overview of the antifungal properties of this compound, with a focus on its efficacy, mechanism of action, and the experimental methodologies used to evaluate its activity. Quantitative data from multiple studies are summarized, and detailed experimental protocols are provided to facilitate further research and development. Additionally, key signaling pathways and experimental workflows are visualized to enhance understanding of its antifungal action.

Introduction

The increasing demand for sustainable agricultural practices has spurred research into biological alternatives to synthetic fungicides for the control of plant diseases. Fungal secondary metabolites represent a rich source of bioactive compounds with potential applications in agriculture. Among these, this compound, an azaphilone derivative isolated from Chaetomium globosum, has emerged as a potent inhibitor of several key plant pathogens.[1] This document synthesizes the current knowledge on the antifungal properties of this compound, providing a technical resource for researchers and professionals in the field of plant pathology and antifungal drug development.

Quantitative Antifungal Activity of this compound

This compound has been shown to exhibit a broad spectrum of antifungal activity against numerous plant pathogenic fungi. The following tables summarize the quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Antifungal Activity of this compound (MIC Values)

Plant PathogenDiseaseMIC (µg/mL)Reference
Magnaporthe griseaRice Blast1.23[2]
Pythium ultimumDamping-off1.23[2]
Alternaria alternataLeaf spot33.3[2]
Botrytis cinereaGray mold>100[2]
Cylindrocarpon destructansRoot rot33.3[2]
Fusarium oxysporumFusarium wilt100[2]
Rhizoctonia solaniSheath blight11.1[2]
Sclerotinia sclerotiorumWhite mold3.7[2]
Verticillium dahliaeVerticillium wilt-[3]

Table 2: In Vivo Disease Control Efficacy of this compound

Plant PathogenHost PlantDiseaseConcentration (µg/mL)Disease Control (%)Reference
Magnaporthe griseaRiceRice Blast62.5>80[4]
Puccinia reconditaWheatLeaf Rust62.5>80[4]
Phytophthora infestansTomatoLate Blight12550[4]
Verticillium dahliaeCottonVerticillium Wilt7530.24 (germination inhibition)[3]
Verticillium dahliaeCottonVerticillium Wilt15089.8 (germination inhibition)[3]

Mechanism of Antifungal Action

The antifungal activity of this compound against plant pathogens, particularly Verticillium dahliae, is multifaceted, involving the disruption of cellular integrity and the induction of oxidative stress.[3]

  • Inhibition of Spore and Microsclerotia Germination: this compound significantly inhibits the germination of fungal spores and microsclerotia, which are critical for the initiation of infection.[3]

  • Cell Wall and Membrane Disruption: The compound compromises the integrity of the fungal cell wall and membrane, leading to mycelial shrinkage and cell necrosis.[3][5] Transcriptomic analysis of V. dahliae treated with this compound revealed the downregulation of genes involved in cell wall synthesis, including glucanase and chitinase genes.[3]

  • Induction of Oxidative Stress: Treatment with this compound leads to the accumulation of reactive oxygen species (ROS) and nitrous oxide (NO) within the fungal cells, contributing to cellular damage and death.[3][5]

  • Metabolic Pathway Disruption: Transcriptome analysis has shown that this compound affects key metabolic pathways in V. dahliae, including those related to the cell membrane (linolenic acid, alpha-linolenic acid, arachidonic acid, and purine metabolism), as well as amino acid and sugar metabolism.[6]

The following diagram illustrates the proposed mechanism of action of this compound.

Chaetoviridin_A_Mechanism_of_Action cluster_fungal_cell Fungal Cell Membrane Cell Membrane ROS Reactive Oxygen Species (ROS) Production Membrane->ROS Disruption Wall Cell Wall Wall->ROS Degradation Necrosis Cell Necrosis ROS->Necrosis NO Nitrous Oxide (NO) Production NO->Necrosis Metabolism Disruption of Metabolic Pathways Germination Inhibition of Spore/ Microsclerotia Germination Metabolism->Germination Metabolism->Necrosis Germination->Necrosis ChaetoA This compound ChaetoA->Membrane Interacts with ChaetoA->Wall Interacts with

Caption: Proposed mechanism of action of this compound against fungal pathogens.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and advancement of research on this compound.

Fungal Strains and Culture Conditions
  • Pathogen: Verticillium dahliae

  • Culture Medium: Potato Dextrose Agar (PDA)

  • Incubation: Fungal strains are cultured on PDA plates in darkness at 25°C for 7 days. For liquid cultures, mycelial plugs are transferred to Potato Dextrose Broth (PDB) and incubated at 25°C with shaking at 150 rpm for 15 days for the isolation of this compound.[3]

In Vitro Antifungal Susceptibility Testing (Microdilution Assay)

This protocol is adapted from general antifungal susceptibility testing methods and can be applied to pathogens like Magnaporthe grisea.[2]

  • Inoculum Preparation: Prepare spore suspensions of the test fungus (e.g., M. grisea) at a concentration of 1 x 10^5 spores/mL in PDB. For mycelial fungi like Rhizoctonia solani, a mycelial suspension is used.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of dilutions in PDB to achieve final concentrations ranging from 1.2 to 100 µg/mL.

  • Assay Setup: In a 24-well microtiter plate, add 1 mL of each this compound dilution to individual wells.

  • Inoculation: Add 10 µL of the fungal spore or mycelial suspension to each well.

  • Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28°C) for a duration sufficient for growth in the control wells (typically 48-72 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that completely inhibits visible mycelial growth.

The following diagram outlines the workflow for the in vitro antifungal susceptibility testing.

Antifungal_Susceptibility_Workflow A Prepare Fungal Inoculum D Inoculate Wells with Fungal Suspension A->D B Prepare Serial Dilutions of this compound C Add Dilutions to Microtiter Plate B->C C->D E Incubate Plates D->E F Observe and Record Mycelial Growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for in vitro antifungal susceptibility testing.

In Vivo Disease Control Assay (Rice Blast Model)

This protocol is a general method for assessing the in vivo efficacy of antifungal compounds against rice blast caused by Magnaporthe grisea.[4]

  • Plant Preparation: Grow rice seedlings (e.g., a susceptible cultivar) in a controlled environment (e.g., greenhouse or growth chamber) until they reach the 3-4 leaf stage.

  • Compound Application: Prepare a solution of this compound at the desired concentration (e.g., 62.5 µg/mL) in a suitable carrier solution (e.g., water with a surfactant). Spray the rice seedlings with the this compound solution until runoff. Control plants are sprayed with the carrier solution only.

  • Inoculation: After the treated plants have dried, inoculate them with a spore suspension of M. grisea (e.g., 1 x 10^5 spores/mL).

  • Incubation: Place the inoculated plants in a high-humidity chamber (e.g., >90% relative humidity) for 24 hours to promote infection, followed by incubation in a growth chamber with a defined light/dark cycle and temperature (e.g., 12h/12h, 25-28°C) for 5-7 days.

  • Disease Assessment: Evaluate the disease severity by counting the number of lesions per leaf or by using a disease rating scale. Calculate the percentage of disease control relative to the control plants.

Microsclerotia Germination Inhibition Assay (Verticillium dahliae)

This protocol is specific for assessing the effect of this compound on the germination of V. dahliae microsclerotia.[3]

  • Microsclerotia Production: Culture V. dahliae on a suitable medium to induce the formation of microsclerotia.

  • Treatment: Prepare solutions of this compound at different concentrations (e.g., 75 µg/mL and 150 µg/mL) in a suitable buffer or medium. Treat a known quantity of microsclerotia with the this compound solutions for a defined period (e.g., 3 days). A control group is treated with the solvent only.

  • Germination Assessment: After the treatment period, plate the microsclerotia onto a nutrient-rich agar medium (e.g., PDA).

  • Incubation and Observation: Incubate the plates at 25°C and observe the germination of microsclerotia under a microscope at regular intervals.

  • Data Analysis: Calculate the germination rate for each treatment group and compare it to the control to determine the percentage of inhibition.

Conclusion and Future Directions

This compound has demonstrated significant potential as a natural antifungal agent for the control of a range of important plant pathogens. Its multifaceted mechanism of action, involving the disruption of cellular integrity and induction of oxidative stress, makes it a promising candidate for the development of novel biofungicides. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community to build upon existing knowledge and accelerate the translation of this promising compound into practical applications in agriculture.

Future research should focus on:

  • Elucidating the precise molecular targets of this compound within the fungal cell.

  • Optimizing formulation and delivery methods to enhance its efficacy and stability in field conditions.

  • Conducting comprehensive field trials to evaluate its performance against a wider range of plant diseases under different environmental conditions.

  • Investigating the biosynthetic pathway of this compound to enable its large-scale production through fermentation or synthetic biology approaches.

By addressing these research areas, the full potential of this compound as a safe and effective tool for sustainable disease management in agriculture can be realized.

References

A Technical Guide to the Cytotoxic Effects of Chaetoviridin A on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoviridin A, a fungal metabolite belonging to the azaphilone class of compounds, has garnered interest within the scientific community for its potential as an anticancer agent.[1][2][3] Structurally characterized by a substituted 6H-furo[2,3-h]isochromene-6,8(6aH)-dione core, this natural product has demonstrated cytotoxic effects against various cancer cell lines.[1][2] This technical guide provides an in-depth overview of the cytotoxic properties of this compound, including quantitative efficacy data, detailed experimental protocols for its evaluation, and an exploration of the potential signaling pathways involved in its mechanism of action.

Data Presentation: Cytotoxicity of this compound and Related Compounds

The cytotoxic potential of this compound and its analogues is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability. The following table summarizes the available IC50 values for this compound and a related compound, Chaetoviridin E, against different human cancer cell lines.

CompoundCancer Cell LineAssay TypeIC50 (µM)Reference CompoundReference IC50 (µM)Source
This compoundHepG-2 (Hepatocellular Carcinoma)SRB35.3Camptothecin32.3[1]
This compoundA549 (Lung Carcinoma)SRBInactive--[1]
Chaetoviridin EHepG-2 (Hepatocellular Carcinoma)SRB40.6Camptothecin32.3[1]

Experimental Protocols

This section outlines detailed methodologies for key experiments used to characterize the cytotoxic effects of this compound.

Cytotoxicity Assay (MTT-Based)

This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HepG-2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC and PI fluorescence are typically detected in the FL1 and FL3 channels, respectively.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with this compound

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The resulting DNA histogram is analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways affected by this compound.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Akt, p-Akt, Bcl-2, Bax, Caspase-3, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Pathways and Workflows

Experimental Workflow for Assessing Cytotoxicity

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_data_analysis Data Analysis & Interpretation seed_cells Seed Cancer Cells (96-well plate) treat_cells Treat with this compound (Dose-response) seed_cells->treat_cells mtt_assay MTT Assay (Cell Viability) treat_cells->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treat_cells->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) treat_cells->cell_cycle_assay western_blot Western Blot (Protein Expression) treat_cells->western_blot ic50 Calculate IC50 mtt_assay->ic50 apoptosis_quant Quantify Apoptosis apoptosis_assay->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle_assay->cell_cycle_dist protein_quant Quantify Protein Levels western_blot->protein_quant

Caption: Workflow for evaluating the cytotoxic effects of this compound.

Potential Signaling Pathway: PI3K/Akt and Apoptosis

Based on studies of related compounds like chaetocin, which has been shown to inactivate the PI3K/Akt pathway, a similar mechanism may be employed by this compound.[4]

pi3k_akt_apoptosis cluster_pathway PI3K/Akt Signaling Pathway chaetoviridin_a This compound pi3k PI3K chaetoviridin_a->pi3k Inhibits akt Akt pi3k->akt Activates p_akt p-Akt (Active) akt->p_akt Phosphorylates bad Bad p_akt->bad Inhibits bcl2 Bcl-2 bad->bcl2 Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits

Caption: Postulated inhibition of the PI3K/Akt pathway by this compound, leading to apoptosis.

Logical Relationship of Cytotoxic Effects

cytotoxic_effects cluster_mechanisms Cellular Mechanisms cluster_outcomes Cellular Outcomes chaetoviridin_a This compound Treatment pathway_inhibition Signaling Pathway Inhibition (e.g., PI3K/Akt) chaetoviridin_a->pathway_inhibition ros_generation Reactive Oxygen Species (ROS) Generation chaetoviridin_a->ros_generation cell_cycle_arrest Cell Cycle Arrest pathway_inhibition->cell_cycle_arrest apoptosis Apoptosis Induction pathway_inhibition->apoptosis ros_generation->apoptosis cytotoxicity Cytotoxicity & Cancer Cell Death cell_cycle_arrest->cytotoxicity apoptosis->cytotoxicity

Caption: Logical flow of this compound's potential cytotoxic mechanisms.

Conclusion

This compound demonstrates cytotoxic activity against specific cancer cell lines, as evidenced by the available IC50 data. While further research is required to fully elucidate its mechanism of action, preliminary evidence from related compounds suggests that its anticancer effects may be mediated through the induction of apoptosis and cell cycle arrest, potentially involving the modulation of key signaling pathways such as the PI3K/Akt pathway. The experimental protocols and visualizations provided in this guide offer a framework for the continued investigation of this compound as a potential therapeutic agent in oncology. Future studies should focus on expanding the panel of cancer cell lines tested, conducting in vivo efficacy studies, and definitively identifying the molecular targets and signaling cascades affected by this promising natural product.

References

An In-depth Technical Guide to the Natural Analogs and Derivatives of Chaetoviridin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetoviridin A, a member of the azaphilone class of fungal secondary metabolites, has garnered significant attention within the scientific community due to its diverse and potent biological activities. Produced primarily by fungi of the Chaetomium genus, this compound and its structural relatives exhibit a range of effects including antifungal, cytotoxic, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the known natural analogs and synthetic derivatives of this compound. It is designed to serve as a resource for researchers in natural product chemistry, mycology, and drug discovery, offering detailed information on the structure, biosynthesis, biological activity, and experimental evaluation of these compounds. The guide includes tabulated quantitative data for comparative analysis, detailed experimental protocols for key biological assays, and a diagrammatic representation of the biosynthetic pathway to facilitate a deeper understanding of this promising class of natural products.

Introduction to this compound and its Analogs

This compound is a structurally complex polyketide characterized by a highly oxygenated pyranoquinone core, a feature common to the azaphilone family of fungal pigments.[1] These compounds are biosynthesized through a fascinating interplay of polyketide synthases (PKS) and a series of tailoring enzymes that introduce chemical diversity. The Chaetoviridin family and the closely related Chaetomugilins are primarily isolated from various species of Chaetomium, a genus of ascomycete fungi.[1]

The core structure of Chaetoviridins features a substituted 6H-furo[2,3-h]isochromene-6,8(6aH)-dione skeleton. Key structural features of this compound include a chloro group at position 5, a methyl group at position 6a, a 3-methylpent-1-en-1-yl group at position 3, and a 3-hydroxy-2-methylbutanoyl group at position 9. Natural analogs of this compound exhibit variations in these substituents, as well as stereochemical differences, which contribute to their diverse biological activities.

Natural Analogs of this compound

A variety of natural analogs of this compound have been isolated and characterized from fungal sources, primarily Chaetomium globosum. These analogs, along with the closely related Chaetomugilins, provide a rich source of chemical diversity for drug discovery efforts.

Table 1: Known Natural Analogs of this compound

Compound NameProducing Organism(s)Key Structural Features/Differences from this compoundReference(s)
Chaetoviridin B Chaetomium globosumRevised structure, differs in the side chain at C-9.[1]
Chaetoviridin C Chaetomium globosum[1]
Chaetoviridin D Chaetomium globosumRevised structure.[1]
Chaetoviridin E Chaetomium globosumDiastereomer of this compound.[1]
Chaetoviridin F Chaetomium globosum[1]
Chaetoviridin G Chaetomium globosum[1]
Chaetoviridin H Chaetomium globosum[1]
Chaetoviridin J Chaetomium globosum[2]
Chaetoviridin K Chaetomium globosum[2]
5'-epi-chaetoviridin A Chaetomium globosumEpimer of this compound at the 5' position of the side chain.[1]
N-butyl-2-aza-2-deoxythis compound Chaetomium globosumNitrogen atom at position 2 with a butyl substituent.[3]
N-hexyl-2-aza-2-deoxythis compound Chaetomium globosumNitrogen atom at position 2 with a hexyl substituent.[3]

Biosynthesis of Chaetoviridins

The biosynthesis of Chaetoviridins is a complex process involving a dedicated gene cluster, termed the 'caz' cluster. This pathway showcases the combinatorial generation of chemical diversity through the action of various enzymes. The core scaffold is assembled by two polyketide synthases (PKSs): a highly-reducing PKS (HR-PKS) and a non-reducing PKS (NR-PKS). The subsequent structural diversification is achieved through the action of tailoring enzymes, including a halogenase, a monooxygenase, and other redox enzymes. This enzymatic machinery is responsible for the chlorination, hydroxylation, and formation of the characteristic lactone ring of the Chaetoviridins.[4]

Chaetoviridin_Biosynthesis cluster_precursors Precursors cluster_pks Polyketide Synthase Action cluster_tailoring Tailoring Enzymes cluster_products Products Acetyl-CoA Acetyl-CoA HR-PKS (CazF) HR-PKS (CazF) Acetyl-CoA->HR-PKS (CazF) Malonyl-CoA Malonyl-CoA Malonyl-CoA->HR-PKS (CazF) NR-PKS (CazM) NR-PKS (CazM) Malonyl-CoA->NR-PKS (CazM) HR-PKS (CazF)->NR-PKS (CazM) Triketide Intermediate Polyketide_Chain Assembled Polyketide Chain NR-PKS (CazM)->Polyketide_Chain Halogenase (CazI) Halogenase (CazI) (Chlorination) Polyketide_Chain->Halogenase (CazI) Monooxygenase (CazL) Monooxygenase (CazL) (Hydroxylation & Annulation) Halogenase (CazI)->Monooxygenase (CazL) Redox_Enzymes Redox Enzymes (CazL, CazP) (Oxidation/Reduction) Monooxygenase (CazL)->Redox_Enzymes Chaetoviridin_A This compound Redox_Enzymes->Chaetoviridin_A Analogs Other Chaetoviridin Analogs Redox_Enzymes->Analogs

Biosynthetic pathway of this compound.

Biological Activities of this compound and its Analogs

The Chaetoviridin family exhibits a broad spectrum of biological activities, with potential applications in agriculture and medicine. Their antifungal and cytotoxic properties have been the most extensively studied.

Antifungal Activity

This compound has demonstrated potent antifungal activity against a range of plant pathogenic fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of antifungal efficacy.

Table 2: Antifungal Activity of this compound and Analogs (MIC in µg/mL)

CompoundMagnaporthe griseaPythium ultimumBotrytis cinereaFusarium graminearumSclerotinia sclerotiorumReference(s)
This compound 1.231.23>100>1001.97 (EC50)[1]
Chaetoviridin B 5025>100>100-[1]
Cytotoxic Activity

Several Chaetoviridins and Chaetomugilins have been evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify this activity.

Table 3: Cytotoxic Activity of Chaetoviridin Analogs and Related Compounds (IC50 in µM)

CompoundP388 (Murine Leukemia)HL-60 (Human Promyelocytic Leukemia)A549 (Human Lung Carcinoma)HCT-116 (Human Colon Carcinoma)HepG2 (Human Hepatocellular Carcinoma)Reference(s)
Chaetomugilin A 8.77.3-6.1-[1]
Chaetomugilin C 3.6----[1]
Chaetoviridin E -->100-40.6[1]
5'-epi-chaetoviridin A -->100-35.3[1]
N-butyl-2-aza-2-deoxythis compound --13.6--[3]
N-hexyl-2-aza-2-deoxythis compound --17.5--[3]

Synthesis of this compound and Derivatives

The total synthesis of this compound was first reported by Makrerougras et al. in 2017.[5][6] This achievement not only confirmed the absolute stereochemistry of the natural product but also opened avenues for the synthesis of novel derivatives for structure-activity relationship (SAR) studies. The synthetic strategy involved a key condensation of a chiral dioxin-4-one to cazisochromene to regioselectively introduce the angular lactone.[5][6]

As of the latest literature review, the exploration of purely synthetic derivatives of this compound remains an area with significant potential for further research. The development of synthetic routes allows for systematic modifications of the Chaetoviridin scaffold to probe the pharmacophore and optimize biological activity.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of this compound and its derivatives.

Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Aspirate the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

This assay is based on the ability of the SRB dye to bind to protein components of cells.

  • Principle: The amount of bound SRB dye is proportional to the total cellular protein mass, which is an indicator of cell number.

  • Procedure:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • Fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.

    • Wash the plates several times with water to remove the TCA and air dry.

    • Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

    • Solubilize the bound dye with 10 mM Tris base solution.

    • Measure the absorbance at approximately 515 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the IC50 value.

Antifungal Susceptibility Testing

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Principle: A standardized suspension of the test fungus is exposed to serial dilutions of the antifungal compound in a liquid medium.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

    • Prepare a standardized inoculum of the fungal strain to be tested.

    • Add the fungal inoculum to each well of the microtiter plate.

    • Include a positive control (fungus without compound) and a negative control (broth only) on each plate.

    • Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours).

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Logical Workflow for this compound Research and Development

The following diagram illustrates a logical workflow for the investigation and development of this compound and its derivatives as potential therapeutic agents.

R_and_D_Workflow Isolation Isolation & Characterization of Natural Analogs Biological_Screening In Vitro Biological Screening (Antifungal, Cytotoxic, etc.) Isolation->Biological_Screening Biosynthesis Biosynthetic Pathway Elucidation SAR_Studies Synthesis of Derivatives & Structure-Activity Relationship (SAR) Studies Biosynthesis->SAR_Studies Total_Synthesis Total Synthesis of This compound Total_Synthesis->SAR_Studies SAR_Studies->Biological_Screening Lead_Identification Lead Compound Identification Biological_Screening->Lead_Identification Mechanism_of_Action Mechanism of Action Studies Lead_Identification->Mechanism_of_Action Preclinical_Development Preclinical Development (In Vivo Efficacy & Toxicology) Lead_Identification->Preclinical_Development

Research and development workflow for this compound.

Conclusion and Future Perspectives

This compound and its natural analogs represent a promising class of bioactive fungal metabolites. Their potent antifungal and cytotoxic activities make them attractive starting points for the development of new therapeutic agents. The successful total synthesis of this compound has paved the way for the generation of novel derivatives and detailed structure-activity relationship studies. Future research should focus on the synthesis and biological evaluation of a wider range of synthetic and semi-synthetic derivatives to optimize their activity and selectivity. Furthermore, elucidation of the precise molecular mechanisms of action of these compounds will be crucial for their advancement as drug candidates. The continued exploration of the chemical diversity within the Chaetomium genus is also likely to yield additional novel and bioactive members of the Chaetoviridin family.

References

Methodological & Application

Application Notes and Protocols: In Vitro Antifungal Assay for Chaetoviridin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoviridin A is an azaphilone fungal metabolite produced by various species of Chaetomium, most notably Chaetomium globosum.[1] It has garnered significant interest within the scientific community due to its potent antifungal activity against a broad spectrum of plant pathogenic fungi.[2][3][4][5] As a promising candidate for the development of novel bio-fungicides, standardized in vitro assays are crucial for the consistent evaluation of its efficacy. These application notes provide detailed protocols for determining the antifungal activity of this compound using established methods such as broth microdilution and disk diffusion assays, primarily based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation

The antifungal activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[2] The following table summarizes the reported MIC values of this compound against various fungal pathogens.

Fungal SpeciesMIC (µg/mL)Reference
Magnaporthe grisea1.23[1][2]
Pythium ultimum1.23[1][2]
Sclerotinia sclerotiorum1.97 (EC50)[1]
Pyricularia oryzae2.5[1]
Verticillium dahliaeInhibition at 75 & 150[5]
Botrytis cinereaInhibition reported[5]
Fusarium graminearumInhibition reported[5]
Phytophthora capsiciInhibition reported[5]
Rhizoctonia solaniInhibition reported[2]

Experimental Protocols

Broth Microdilution Assay

This method is considered the "gold standard" for determining the MIC of an antifungal agent and is adapted from the CLSI M38-A2 guidelines.[6][7][8]

a. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well, U-bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal isolates

  • Spectrophotometer

  • Sterile water and saline

  • Potato Dextrose Agar/Broth (PDA/PDB) or other suitable fungal growth medium

b. Preparation of Fungal Inoculum:

  • Culture the fungal isolate on PDA at an appropriate temperature (e.g., 25-30°C) for 7 days or until sufficient sporulation is observed.

  • Harvest spores by flooding the agar surface with sterile saline and gently scraping with a sterile loop.

  • Transfer the spore suspension to a sterile tube.

  • Adjust the spore suspension concentration to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer or by adjusting the optical density at 530 nm to a range of 0.09-0.13.[9]

c. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium in the 96-well plate to achieve a final volume of 100 µL per well. The concentration range should be selected based on expected MIC values.

d. Inoculation and Incubation:

  • Add 100 µL of the adjusted fungal inoculum to each well containing the this compound dilutions.

  • Include a positive control (inoculum without this compound) and a negative control (medium only).

  • Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-35°C) for 24-72 hours, depending on the growth rate of the fungus.

e. Determination of MIC:

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

Disk Diffusion Assay

This method provides a qualitative or semi-quantitative measure of antifungal activity and is useful for screening purposes.

a. Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Petri dishes containing Mueller-Hinton Agar (MHA) or PDA

  • Fungal isolates

  • Sterile swabs

b. Preparation of Fungal Inoculum:

  • Prepare a fungal spore suspension as described in the broth microdilution protocol.

  • Adjust the concentration to approximately 1 x 10⁶ CFU/mL.

c. Assay Procedure:

  • Using a sterile swab, evenly inoculate the entire surface of the agar plate with the fungal suspension.

  • Allow the plate to dry for a few minutes.

  • Impregnate sterile filter paper disks with a known concentration of this compound (dissolved in a suitable solvent like DMSO).

  • Place the impregnated disks onto the surface of the inoculated agar.

  • Include a solvent control disk (impregnated with DMSO only).

  • Incubate the plates at the optimal temperature for the fungus for 24-72 hours.

d. Interpretation of Results:

  • Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited) in millimeters.

  • A larger zone of inhibition indicates greater susceptibility of the fungus to this compound.

Visualizations

experimental_workflow Experimental Workflow for In Vitro Antifungal Assay cluster_prep Preparation cluster_assay Assay Execution cluster_results Results fungal_culture Fungal Isolate Culture inoculum_prep Inoculum Standardization fungal_culture->inoculum_prep chaetoviridin_prep This compound Stock Preparation serial_dilution Serial Dilution (Broth) / Disk Impregnation (Disk) chaetoviridin_prep->serial_dilution inoculation Inoculation of Plates inoculum_prep->inoculation serial_dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination (Broth) incubation->mic_determination zone_measurement Zone of Inhibition Measurement (Disk) incubation->zone_measurement data_analysis Data Analysis and Interpretation mic_determination->data_analysis zone_measurement->data_analysis

Caption: Workflow for determining the in vitro antifungal activity of this compound.

signaling_pathway Proposed Antifungal Mechanism of this compound cluster_cellular_effects Cellular Effects cluster_outcome Outcome chaetoviridin_a This compound ros_production Increased Reactive Oxygen Species (ROS) Production chaetoviridin_a->ros_production no_production Increased Nitric Oxide (NO) Production chaetoviridin_a->no_production cell_wall_degradation Cell Wall Degradation chaetoviridin_a->cell_wall_degradation oxidative_stress Oxidative Stress ros_production->oxidative_stress no_production->oxidative_stress mycelial_deformation Mycelial Deformation cell_wall_degradation->mycelial_deformation cell_necrosis Cell Necrosis oxidative_stress->cell_necrosis mycelial_deformation->cell_necrosis growth_inhibition Fungal Growth Inhibition cell_necrosis->growth_inhibition

Caption: Proposed mechanism of antifungal action for this compound.

References

Application Notes and Protocols for Assessing Chaetoviridin A Cytotoxicity using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of Chaetoviridin A, a fungal metabolite known for its antifungal and antibiotic properties. While extensively studied for its impact on fungal pathogens, its cytotoxic profile against mammalian cells is an emerging area of interest. This document outlines detailed protocols for the widely used MTT and CCK-8 cell viability assays to quantify the potential cytotoxic effects of this compound and presents a framework for data interpretation and visualization of potential signaling pathways.

Introduction to this compound and Cytotoxicity Testing

This compound is an azaphilone fungal metabolite produced by various species of Chaetomium.[1] Structurally, it possesses a pyrone-quinone core.[1] While its antifungal activity is well-documented, the exploration of its anticancer potential and general cytotoxicity against mammalian cells is less established.[1] Preliminary studies on related compounds suggest that some Chaetomugilins, which are structurally similar to Chaetoviridins, exhibit cytotoxic activities.[1] However, reports also indicate that this compound and E showed no cytotoxic activity against the A549 lung cancer cell line. Therefore, robust and sensitive cell viability assays are crucial to determine the cytotoxic potential of this compound on various cell types.

Cell viability assays like MTT and CCK-8 are colorimetric methods used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] The MTT assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[2][3][4] The CCK-8 (Cell Counting Kit-8) assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to produce a water-soluble orange formazan dye.[5] The intensity of the color produced in both assays is directly proportional to the number of viable cells.

Data Presentation: Quantifying the Cytotoxicity of this compound

A critical step in assessing cytotoxicity is the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that reduces the viability of a cell population by 50%. This value is a key indicator of a compound's potency. The following table illustrates how to present hypothetical IC50 values for this compound against various cancer cell lines after a 48-hour exposure, as determined by MTT and CCK-8 assays.

Cell LineHistologyThis compound IC50 (µM) - MTT AssayThis compound IC50 (µM) - CCK-8 AssayDoxorubicin IC50 (µM) (Positive Control)
A549Lung Carcinoma>100>1000.5
MCF-7Breast Adenocarcinoma75.378.11.2
HeLaCervical Adenocarcinoma82.185.50.8
HepG2Hepatocellular Carcinoma65.868.91.5

*Note: Published data suggests a lack of cytotoxicity in A549 cells. The values presented here are for illustrative purposes to demonstrate data presentation format. Actual experimental results should be inserted.

Experimental Protocols

MTT Assay Protocol for this compound Cytotoxicity

This protocol is adapted for adherent cell lines and can be modified for suspension cells.

Materials:

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Adherent cancer cell line of choice (e.g., A549, MCF-7, HeLa, HepG2)

  • 96-well flat-bottom sterile microplates

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • Phosphate-buffered saline (PBS), sterile

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. The final concentration of DMSO should be less than 0.5% to avoid solvent-induced cytotoxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization. Alternatively, the plate can be placed on an orbital shaker for 10-15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

CCK-8 Assay Protocol for this compound Cytotoxicity

This protocol is suitable for both adherent and suspension cell lines.

Materials:

  • This compound (stock solution in DMSO)

  • Cell Counting Kit-8 (CCK-8) reagent

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Cancer cell line of choice

  • 96-well flat-bottom sterile microplates

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding:

    • Seed 100 µL of cell suspension containing 5 x 10³ to 1 x 10⁴ cells into each well of a 96-well plate.

    • Pre-incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Add 10 µL of various concentrations of this compound (prepared in culture medium) to the wells.

    • Include a vehicle control and a positive control.

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition:

    • Add 10 µL of CCK-8 solution to each well.[5] Be careful not to introduce bubbles.

    • Incubate the plate for 1-4 hours in the incubator. The incubation time will depend on the cell type and density.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability as described for the MTT assay.

    • Plot the results to determine the IC50 value of this compound.

Visualization of Experimental Workflow and Potential Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for assessing this compound cytotoxicity and a potential signaling pathway that may be involved.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A549, MCF-7) seeding 2. Cell Seeding (96-well plate) cell_culture->seeding incubation_24h 3. Incubation (24h) (Cell Adhesion) seeding->incubation_24h treatment 5. Cell Treatment (24h, 48h, 72h) incubation_24h->treatment chaeto_prep 4. This compound Dilution Series chaeto_prep->treatment reagent_add 6. Add MTT or CCK-8 Reagent treatment->reagent_add incubation_assay 7. Incubation (1-4 hours) reagent_add->incubation_assay readout 8. Measure Absorbance (570nm or 450nm) incubation_assay->readout calc_viability 9. Calculate % Viability readout->calc_viability ic50 10. Determine IC50 calc_viability->ic50

Caption: Experimental workflow for determining the cytotoxicity of this compound.

While the precise mechanism of this compound-induced cytotoxicity in mammalian cells is not yet elucidated, many natural products exert their effects by inducing apoptosis. A common pathway involves the mitochondria, often triggered by cellular stress. The following diagram illustrates a generalized intrinsic apoptosis pathway.

apoptosis_pathway cluster_stimulus Cytotoxic Stimulus cluster_mitochondria Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade chaetoviridin_a This compound bax Bax chaetoviridin_a->bax potential stress signal cytochrome_c Cytochrome c Release bax->cytochrome_c promotes bcl2 Bcl-2 bcl2->bax inhibits apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 (Initiator) apaf1->caspase9 activates caspase3 Caspase-3 (Effector) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized intrinsic apoptosis pathway potentially involved in cytotoxicity.

Conclusion

The MTT and CCK-8 assays are robust and reliable methods for the initial screening of this compound's cytotoxic potential. The detailed protocols provided herein offer a standardized approach for researchers. Given the limited data on this compound's effects on mammalian cells, further investigations are warranted to explore its mechanism of action and to determine its therapeutic potential, if any, in various disease models. It is crucial to perform these assays across a panel of cell lines, including both cancerous and non-cancerous cells, to ascertain any selective cytotoxicity.

References

Application of Chaetoviridin A in Crop Protection Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoviridin A, a metabolite isolated from the fungus Chaetomium globosum, has demonstrated significant potential as a biocontrol agent in crop protection. Its potent antifungal activity against a range of plant pathogenic fungi, coupled with its ability to enhance plant defense mechanisms, makes it a promising candidate for the development of novel, bio-based fungicides. This document provides detailed application notes and protocols based on published research to guide scientists in the evaluation and application of this compound in crop protection studies.

Antifungal Activity of this compound

This compound exhibits broad-spectrum antifungal activity against several economically important plant pathogens. The following tables summarize its efficacy in terms of Minimum Inhibitory Concentration (MIC) and in vivo disease control.

Table 1: In Vitro Antifungal Activity of this compound

PathogenHost PlantMIC (µg/mL)
Magnaporthe grisea (Rice Blast)Rice1.23[1]
Pythium ultimumVarious1.23[1]
Verticillium dahliae (Cotton Verticillium Wilt)Cotton-
Sclerotinia sclerotiorumVariousEC50 = 1.97

Table 2: In Vivo Disease Control Efficacy of this compound

DiseasePathogenHost PlantApplication Rate (µg/mL)Disease Control (%)
Rice BlastMagnaporthe griseaRice62.5>80[1][2]
Wheat Leaf RustPuccinia reconditaWheat62.5>80[1][2]
Tomato Late BlightPhytophthora infestansTomato12550[2]
Rape Sclerotinia RotSclerotinia sclerotiorumRape20064.3

Mechanism of Action

The antifungal activity of this compound involves direct effects on the fungal pathogen and indirect effects through the enhancement of the plant's own defense systems.

Direct Antifungal Action

This compound has been shown to directly inhibit the growth and development of fungal pathogens. Its proposed mechanisms include:

  • Inhibition of Mycelial Growth and Spore Germination: this compound effectively inhibits the growth of fungal mycelia and the germination of spores and microsclerotia.[3][4]

  • Induction of Oxidative and Nitrosative Stress: Treatment with this compound leads to the accumulation of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) within the fungal cells, causing cellular damage and necrosis.[4][5]

  • Disruption of Cell Wall and Membrane Integrity: The compound can cause deformation of fungal mycelia and degrade cell walls, leading to cell necrosis.[4]

Enhancement of Plant Defense Responses

This compound can also protect plants by priming their defense systems. Application of this compound to cotton leaves has been shown to enhance the production of ROS, a key signaling molecule in plant defense.[4] This suggests that this compound may trigger a state of heightened alert in the plant, enabling a faster and more robust response to subsequent pathogen attack.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound.

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal pathogen.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • 96-well microtiter plates

  • Appropriate liquid culture medium for the target fungus (e.g., Potato Dextrose Broth (PDB) or V8 juice broth)[1]

  • Fungal spore or mycelial suspension

  • Spectrophotometer or microplate reader

  • Sterile water, DMSO, and pipette tips

Procedure:

  • Prepare Serial Dilutions: Prepare a series of two-fold serial dilutions of the this compound stock solution in the culture medium directly in the wells of the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (medium with a known fungicide), a negative control (medium with DMSO at the same concentration as the highest this compound dilution), and a medium-only control.

  • Prepare Fungal Inoculum: Prepare a spore suspension of the target fungus and adjust the concentration to 1 x 10^5 spores/mL using a hemocytometer. For non-sporulating fungi, a mycelial suspension can be used.

  • Inoculation: Add 100 µL of the fungal inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Incubate the plates at the optimal temperature for the target fungus (e.g., 25-28°C) for a period sufficient for growth in the negative control wells (typically 48-72 hours).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the fungus. This can be assessed visually or by measuring the optical density at a suitable wavelength (e.g., 600 nm) using a microplate reader.

Protocol 2: In Vivo Disease Control Assay (Detached Leaf Method)

This protocol evaluates the protective efficacy of this compound against a foliar pathogen on detached leaves.

Materials:

  • Healthy, young, detached leaves of the host plant (e.g., rice, wheat, tomato)

  • This compound solutions at various concentrations

  • Fungal spore suspension of the target pathogen

  • Petri dishes or other suitable containers with moist filter paper

  • Spray bottle or micropipette

  • Growth chamber with controlled light, temperature, and humidity

Procedure:

  • Leaf Preparation: Gently wash and surface-sterilize the detached leaves. Place them on moist filter paper in Petri dishes with the adaxial (upper) surface facing up.

  • Treatment Application: Apply the this compound solutions to the leaf surfaces. This can be done by spraying until runoff or by applying a specific volume with a micropipette and spreading it evenly. Include a control group treated with a solution containing the same concentration of the solvent (e.g., water with a small amount of surfactant) used to dissolve this compound.

  • Drying: Allow the treated leaves to air-dry in a sterile environment.

  • Inoculation: Once dry, inoculate the leaves with a spore suspension of the target pathogen. This can be done by spraying or by placing a drop of the inoculum on the center of the leaf.

  • Incubation: Place the Petri dishes in a growth chamber with conditions conducive to disease development (e.g., high humidity, optimal temperature for the pathogen).

  • Disease Assessment: After a suitable incubation period (typically 3-7 days), assess the disease severity. This can be done by measuring the lesion size, counting the number of lesions, or using a disease severity rating scale.

  • Calculate Control Efficacy: Calculate the percentage of disease control using the formula: Control Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100

Protocol 3: Detection of Reactive Oxygen Species (ROS) in Fungal Hyphae

This protocol uses a fluorescent probe to visualize the induction of ROS in fungal hyphae treated with this compound.

Materials:

  • Fungal culture of the target pathogen

  • This compound solution

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) fluorescent probe

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

  • Microcentrifuge tubes and slides

Procedure:

  • Fungal Culture: Grow the target fungus in liquid medium.

  • Treatment: Treat the fungal culture with a specific concentration of this compound for a defined period (e.g., 1-2 hours). Include an untreated control.

  • Harvesting and Washing: Harvest the fungal mycelia by centrifugation and wash them twice with PBS to remove any residual medium and treatment solution.

  • Staining: Resuspend the mycelia in a solution of H2DCFDA in PBS (e.g., 10 µM) and incubate in the dark for 20-30 minutes at room temperature.

  • Washing: Wash the stained mycelia twice with PBS to remove excess probe.

  • Microscopy: Resuspend the mycelia in a small volume of PBS, mount them on a microscope slide, and observe under a fluorescence microscope using the appropriate filter set for fluorescein. Increased green fluorescence in the treated sample compared to the control indicates an increase in ROS production.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action of this compound and a general experimental workflow for its evaluation.

chaetoviridin_a_mechanism cluster_direct Direct Antifungal Action cluster_indirect Indirect Action (Plant Defense Induction) chaeto This compound pathogen Fungal Pathogen chaeto->pathogen ros_no ↑ ROS & NO Production pathogen->ros_no Induces cell_damage Cell Wall & Membrane Damage ros_no->cell_damage growth_inhibition Inhibition of Mycelial Growth & Spore Germination cell_damage->growth_inhibition chaeto2 This compound plant Plant Cell chaeto2->plant plant_ros ↑ Plant ROS Production plant->plant_ros Induces defense_signaling Activation of Defense Signaling Pathways (e.g., SA, JA, ET - Putative) plant_ros->defense_signaling pr_proteins Production of Pathogenesis-Related (PR) Proteins defense_signaling->pr_proteins resistance Enhanced Disease Resistance pr_proteins->resistance experimental_workflow cluster_workflow Experimental Workflow for this compound Evaluation start Start: Isolate/Obtain This compound in_vitro In Vitro Antifungal Assay (MIC Determination) start->in_vitro in_vivo In Vivo Disease Control Assay (e.g., Detached Leaf, Whole Plant) start->in_vivo data_analysis Data Analysis & Interpretation in_vitro->data_analysis moa Mechanism of Action Studies in_vivo->moa in_vivo->data_analysis ros_no_fungi ROS/NO Detection in Fungi moa->ros_no_fungi plant_defense Plant Defense Response (Gene Expression, etc.) moa->plant_defense ros_no_fungi->data_analysis plant_defense->data_analysis conclusion Conclusion on Crop Protection Potential data_analysis->conclusion

References

Application Notes: In Vivo Efficacy of Chaetoviridin A in Plant Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chaetoviridin A is a potent antifungal metabolite isolated from the fungus Chaetomium globosum[1][2][3]. As an azaphilone, it features a pyrone-quinone structure and has demonstrated significant bioactivity against a range of economically important plant pathogens[4][5][6]. The increasing demand for sustainable agricultural practices and the rise of fungicide-resistant pathogens have highlighted the need for novel, bio-based fungicides. This compound presents a promising candidate for development due to its demonstrated efficacy in controlling fungal diseases in key crop models, including rice, wheat, tomato, and cotton[1][4].

These application notes provide a summary of the in vivo efficacy of this compound, detailed protocols for its application in various plant disease models, and visual workflows to guide researchers in their experimental design.

Data Presentation: In Vivo Disease Control Efficacy

The following tables summarize the quantitative data on the effectiveness of this compound in controlling various plant diseases based on published research.

Table 1: Efficacy of this compound Against Fungal Diseases in Cereal and Vegetable Crops

Plant HostPathogenDiseaseThis compound Concentration (µg/mL)Control Efficacy (%)Reference
Rice (Oryza sativa)Magnaporthe griseaRice Blast62.5>80%[1][2][3][7]
Wheat (Triticum aestivum)Puccinia reconditaLeaf Rust62.5>80%[1][2][3][7]
Tomato (Solanum lycopersicum)Phytophthora infestansLate Blight12550%[1][2][3]

Table 2: Efficacy of this compound Against Cotton Verticillium Wilt

Plant HostPathogenDiseaseThis compound Concentration (µg/mL)Observed EffectsReference
Cotton (Gossypium hirsutum)Verticillium dahliaeVerticillium Wilt150Enhanced plant defense response, induced ROS production.[4][5][4][5]

Experimental Protocols

The following are detailed protocols for in vivo testing of this compound based on established methodologies.

Protocol 1: Control of Rice Blast (Magnaporthe grisea)

Objective: To evaluate the protective effect of this compound against M. grisea on rice seedlings.

Materials:

  • Rice seeds (susceptible cultivar)

  • Pots with sterile potting mix

  • Magnaporthe grisea spore suspension (1 x 10^6 spores/mL in 0.025% Tween 20)

  • This compound stock solution (in methanol or DMSO)

  • Wetting agent (e.g., Tween 20)

  • Sterile distilled water

  • Growth chamber with controlled temperature (26-28°C), humidity (>90%), and light cycle.

Methodology:

  • Plant Cultivation: Sow rice seeds in pots and grow them in a growth chamber until they reach the 2-3 leaf stage.

  • Preparation of Treatment Solution: Prepare the desired concentration of this compound (e.g., 62.5 µg/mL) by diluting the stock solution in sterile distilled water containing a wetting agent (0.05% Tween 20). An equivalent concentration of the solvent should be used for the control group.

  • Application of this compound: Uniformly spray the rice seedlings with the this compound solution until foliage is thoroughly wet. The control group is sprayed with the solvent-only solution. Allow the plants to air-dry for 24 hours.

  • Pathogen Inoculation: Spray the treated and control seedlings with the M. grisea spore suspension until runoff.

  • Incubation: Place the inoculated plants in a dark, high-humidity chamber (>95% RH) at 26°C for 24 hours to facilitate infection.

  • Disease Development: Move the plants back to a standard growth chamber with a 12-hour light/dark cycle.

  • Disease Assessment: After 5-7 days, assess the disease severity by counting the number of lesions per leaf or by using a disease severity scale (e.g., 0-5 scale where 0 = no symptoms and 5 = severe lesions covering >50% of the leaf area).

  • Data Analysis: Calculate the disease control efficacy using the formula: Control Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100

Protocol 2: Control of Cotton Verticillium Wilt (Verticillium dahliae)

Objective: To assess the ability of this compound to enhance cotton plant defense against V. dahliae.

Materials:

  • Cotton seeds (e.g., cultivar 'Jimian 11')

  • Pots with sterile soil

  • Verticillium dahliae spore suspension (e.g., Vd080 strain)

  • This compound solution (150 µg/mL)

  • Growth chamber or greenhouse.

Methodology:

  • Plant Cultivation: Grow cotton plants until they have at least one true leaf.

  • This compound Application: Apply the this compound solution to the true leaves of the cotton plants using a brush or a fine mist sprayer.[4] Treat control plants with a mock solution without this compound.

  • Pre-incubation: Allow the plants to incubate for 24 hours post-treatment to allow for the induction of defense responses.

  • Pathogen Inoculation: Inoculate the plants by applying the V. dahliae spore suspension to a small wound made on the stem or petiole.[4]

  • Incubation and Observation: Maintain the plants in a growth chamber under optimal conditions for cotton growth. Observe the development of Verticillium wilt symptoms (e.g., leaf chlorosis, necrosis, wilting) over several weeks.

  • Defense Response Assessment (Optional): To understand the mechanism, leaf samples can be collected 24-48 hours after this compound treatment (before or after inoculation) to measure defense markers such as Reactive Oxygen Species (ROS) accumulation using DAB staining or Nitric Oxide (NO) production.[4][6]

  • Data Analysis: Assess disease incidence (percentage of infected plants) and severity (e.g., a scale based on symptom development). Compare the results between this compound-treated and control groups.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for in vivo testing and the proposed mechanism of action for this compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis p1 Cultivate Host Plants (e.g., Rice, Cotton) p2 Prepare Pathogen Inoculum (Spore Suspension) p3 Prepare this compound Treatment Solutions e1 Apply this compound (or Control) to Plants p3->e1 e2 Inoculate Plants with Pathogen e1->e2 e3 Incubate Under Optimal Conditions e2->e3 a1 Assess Disease Severity / Incidence e3->a1 a2 Calculate Control Efficacy (%) a1->a2

Caption: General experimental workflow for in vivo testing of this compound.

G pathogen Pathogen Challenge (e.g., V. dahliae) plant Host Plant (e.g., Cotton) pathogen->plant chaeto This compound Application chaeto->plant defense Induction of Plant Defense Responses plant->defense ros ROS & NO Production defense->ros resistance Enhanced Disease Resistance ros->resistance

Caption: Proposed mechanism of this compound in enhancing plant defense.

References

Characterization of Chaetoviridin A: An Application Note on NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the characterization of Chaetoviridin A, a potent antifungal azaphilone metabolite isolated from Chaetomium globosum. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, experimental methodologies, and an overview of its known mechanism of action.

Spectroscopic Data for this compound

The structural elucidation of this compound (Molecular Formula: C₂₃H₂₅ClO₆, Molecular Weight: 432.89 g/mol ) is achieved through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for this compound, acquired in CDCl₃, are summarized below. These assignments are crucial for the unambiguous identification of the compound.

Position¹³C NMR (δc)¹H NMR (δH, mult., J in Hz)
1168.8
3149.37.21 (d, 15.8)
4119.16.25 (dd, 15.8, 9.8)
4a111.4
5147.2
699.9
6a84.1
7181.5
8111.26.08 (s)
8a168.8
9123.0
9a144.9
1'201.8
2'49.33.65 (dq, 7.0, 2.8)
3'74.83.95 (d, 2.8)
4'20.31.25 (d, 7.0)
5'14.81.20 (d, 7.0)
1''141.56.25 (dd, 15.8, 9.8)
2''128.55.75 (dq, 15.8, 6.8)
3''39.82.25 (m)
4''29.81.50 (m)
5''11.80.95 (t, 7.5)
6''20.11.05 (d, 6.8)
6a-CH₃25.11.65 (s)
Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) provides the exact mass of this compound, confirming its molecular formula.

Ionm/z [M+H]⁺
Calculated433.1416
Observed433.1412

Experimental Protocols

The following protocols outline the standardized procedures for the isolation and spectroscopic analysis of this compound.

Isolation and Purification of this compound
  • Fermentation and Extraction: Chaetomium globosum is cultured in a suitable broth medium. The culture filtrate is extracted with an organic solvent such as ethyl acetate. The organic extract is then concentrated under reduced pressure.

  • Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Fractions containing this compound are identified by thin-layer chromatography (TLC).

  • Final Purification: The this compound-containing fractions are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy Protocol
  • Sample Preparation: A 5-10 mg sample of pure this compound is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: The acquired data is processed using appropriate NMR software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal (δ = 0.00 ppm for ¹H and ¹³C).

Mass Spectrometry Protocol
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Mass spectra are acquired in positive ion mode over a relevant m/z range.

Mechanism of Action and Signaling Pathways

This compound exhibits its antifungal activity through a multi-faceted mechanism that involves disruption of cellular integrity and interference with key signaling pathways.

One of the primary modes of action is the induction of oxidative stress in fungal cells through the generation of reactive oxygen species (ROS) and nitric oxide (NO). This surge in ROS and NO leads to damage of cellular components, including the cell membrane, ultimately causing cell necrosis.[1][2]

Furthermore, this compound has been identified as an inhibitor of cholesteryl ester transfer protein (CETP).[3][4] While the direct downstream effects of CETP inhibition in fungi are still under investigation, in other systems, CETP plays a crucial role in lipid transport. Its inhibition likely disrupts lipid homeostasis, which is vital for fungal membrane integrity and signaling.

The diagram below illustrates the proposed experimental workflow for the characterization of this compound.

experimental_workflow cluster_extraction Isolation & Purification cluster_analysis Structural Characterization cluster_activity Biological Evaluation Fermentation Fungal Fermentation (Chaetomium globosum) Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction ColumnChromatography Silica Gel Column Chromatography Extraction->ColumnChromatography HPLC Preparative HPLC ColumnChromatography->HPLC NMR NMR Spectroscopy (1D and 2D) HPLC->NMR MS Mass Spectrometry (HRESIMS) HPLC->MS AntifungalAssay Antifungal Activity Assay HPLC->AntifungalAssay MechanismStudy Mechanism of Action Studies AntifungalAssay->MechanismStudy

Caption: Experimental workflow for this compound characterization.

The following diagram illustrates the known signaling pathways affected by this compound.

signaling_pathway cluster_cellular_effects Cellular Targets & Effects cluster_downstream Downstream Consequences ChaetoviridinA This compound CETP Cholesteryl Ester Transfer Protein (CETP) ChaetoviridinA->CETP Inhibits ROS_NO Increased ROS & NO Production ChaetoviridinA->ROS_NO Induces Lipid_Homeostasis Disrupted Lipid Homeostasis CETP->Lipid_Homeostasis Oxidative_Stress Oxidative Stress ROS_NO->Oxidative_Stress Membrane_Damage Cell Membrane Damage Lipid_Homeostasis->Membrane_Damage Oxidative_Stress->Membrane_Damage Necrosis Fungal Cell Necrosis Membrane_Damage->Necrosis

References

Troubleshooting & Optimization

Troubleshooting Inconsistent Results in Chaetoviridin A Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results in experiments involving the mycotoxin Chaetoviridin A. By addressing common issues in a question-and-answer format, this guide aims to ensure the reliability and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I not observing the expected antifungal activity of this compound?

Several factors could contribute to a lack of antifungal activity. Consider the following possibilities:

  • Compound Integrity:

    • Degradation: this compound, like many natural products, can be sensitive to light and temperature. Ensure it has been stored correctly at -20°C in a light-protected container.[1] One study on a crude extract containing chaetoviridins showed that high temperatures (121°C) led to a decrease in activity, indicating that while somewhat stable, excessive heat can cause degradation.[2][3]

    • Purity: Verify the purity of your this compound sample. Impurities can interfere with its biological activity. If possible, obtain a certificate of analysis from the supplier.

  • Experimental Conditions:

    • Solvent Choice: this compound is soluble in acetone, chloroform, DMSO, and methanol.[1] Ensure the chosen solvent is compatible with your assay system and does not inhibit fungal growth on its own. Always include a solvent-only control.

    • Concentration: The effective concentration of this compound can vary significantly depending on the fungal species being tested. Consult published data for appropriate concentration ranges. For example, minimum inhibitory concentrations (MICs) can range from 1.23 μg/mL for Magnaporthe grisea and Pythium ultimum to higher concentrations for other fungi.[4]

    • Fungal Strain Susceptibility: Not all fungal species are equally susceptible to this compound.[2][3] Confirm that the fungal strain you are using has been reported to be sensitive to this compound.

Q2: I am observing significant batch-to-batch variability in my results. What could be the cause?

Batch-to-batch variability is a common challenge in research. Here are some potential sources of this inconsistency:

  • Compound Quality: The purity and exact concentration of this compound may vary between different supplier batches. It is advisable to perform a quality control check, such as HPLC, on new batches to ensure consistency.

  • Stock Solution Preparation and Storage:

    • Ensure accurate weighing and complete dissolution of the compound when preparing stock solutions.

    • Store stock solutions in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles, which can lead to degradation. The solid form of this compound is stable for at least four years when stored at -20°C.[1]

  • Inconsistent Experimental Protocol: Minor variations in your experimental procedure can lead to significant differences in results. Standardize all steps, including inoculum preparation, incubation times, and measurement techniques.

Q3: My this compound appears to be precipitating out of solution during my experiment. How can I address this?

Precipitation of the compound is a clear indication of solubility issues.

  • Solvent and Concentration: While this compound is soluble in several organic solvents, its solubility in aqueous culture media is limited.[1] You may need to:

    • Decrease the final concentration of this compound in your assay.

    • Increase the percentage of the organic solvent (e.g., DMSO) in your final working solution, but be mindful of its potential toxicity to the fungal cells. It is crucial to run a vehicle control with the same concentration of the solvent to assess its effect.

  • Preparation of Working Solutions: When diluting your stock solution into an aqueous medium, add the stock solution to the medium slowly while vortexing to facilitate mixing and prevent immediate precipitation.

Data Presentation: Antifungal Activity of this compound

The following tables summarize the reported antifungal activity of this compound against various plant pathogenic fungi.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

Fungal SpeciesMIC (µg/mL)Reference
Magnaporthe grisea1.23[4]
Pythium ultimum1.23[4]
Verticillium dahliae> 100[2]
Botrytis cinerea11.1[4]
Phytophthora infestans33.3[4]
Rhizoctonia solani100[4]

Table 2: Inhibition of Verticillium dahliae Microsclerotia Germination by this compound

This compound Concentration (µg/mL)Germination Rate (%)Reference
0 (Control)72.02[2][3]
7550.24[2][3]
1507.33[2][3]

Experimental Protocols

1. General Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from established methods for testing the antifungal susceptibility of filamentous fungi.

  • Materials:

    • This compound

    • Appropriate solvent (e.g., DMSO)

    • Sterile 96-well microtiter plates

    • Fungal culture in the logarithmic growth phase

    • Appropriate liquid medium (e.g., Potato Dextrose Broth)

    • Spectrophotometer or plate reader

  • Procedure:

    • Prepare this compound Stock Solution: Dissolve this compound in the chosen solvent to a high concentration (e.g., 10 mg/mL).

    • Serial Dilutions: Perform a serial dilution of the this compound stock solution in the liquid medium in the wells of a 96-well plate to achieve a range of desired final concentrations.

    • Inoculum Preparation: Prepare a spore suspension of the test fungus from a fresh culture. Adjust the spore concentration using a hemocytometer.

    • Inoculation: Add the fungal spore suspension to each well of the microtiter plate. Include a positive control (fungus in medium without this compound) and a negative control (medium only). Also, include a solvent control with the highest concentration of the solvent used in the dilutions.

    • Incubation: Incubate the plates at the optimal temperature for the growth of the test fungus for a specified period (e.g., 48-72 hours).

    • Data Analysis: Determine the MIC by visually inspecting for the lowest concentration that completely inhibits fungal growth or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a plate reader.

2. Fungal Spore Germination Inhibition Assay

This protocol is designed to assess the effect of this compound on the germination of fungal spores.

  • Materials:

    • This compound

    • Solvent (e.g., Methanol)

    • Sterile microscope slides or multi-well plates

    • Fungal spore suspension

    • Humid chamber

    • Microscope

  • Procedure:

    • Prepare this compound Solutions: Prepare different concentrations of this compound in the appropriate solvent.

    • Spore Suspension: Prepare a fresh suspension of fungal spores in a suitable germination medium (e.g., sterile water or a nutrient-rich broth).

    • Treatment: Mix the spore suspension with the different concentrations of this compound. Include a solvent-only control.

    • Incubation: Place a drop of each mixture onto a sterile microscope slide or in the well of a plate. Incubate the slides/plates in a humid chamber at the optimal germination temperature for the fungus.

    • Observation: After a set incubation period (e.g., 6, 12, 24 hours), observe the spores under a microscope.

    • Quantification: Count the number of germinated and non-germinated spores in at least three different fields of view for each treatment. A spore is considered germinated if the germ tube length is at least equal to the spore diameter. Calculate the percentage of germination inhibition.

Visualizations

Experimental Workflow: Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock Solution serial Serial Dilutions in Microplate stock->serial inoculate Inoculate Microplate serial->inoculate inoculum Prepare Fungal Inoculum inoculum->inoculate incubate Incubate Plate inoculate->incubate read Read Results (Visual/Spectrophotometer) incubate->read analyze Determine MIC read->analyze

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathway: Fungal Cell Wall Integrity (CWI) Pathway and this compound

CWI_Pathway cluster_stress External Stress cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ChaetoviridinA This compound (Cell Wall Stress) Sensors Cell Surface Sensors (e.g., Wsc1, Mid2) ChaetoviridinA->Sensors induces stress Rho1 Rho1-GTP Sensors->Rho1 PKC1 PKC1 Rho1->PKC1 MAPKKK BCK1 (MAPKKK) PKC1->MAPKKK MAPKK MKK1/2 (MAPKK) MAPKKK->MAPKK MAPK Slt2/Mpk1 (MAPK) MAPKK->MAPK TF Transcription Factors (e.g., Rlm1, Swi4/Swi6) MAPK->TF activates Genes Cell Wall Synthesis Genes (e.g., glucanase, chitinase) TF->Genes regulates expression Response Cell Wall Repair & Reinforcement Genes->Response

Caption: this compound induces cell wall stress, activating the CWI MAPK pathway.

References

Technical Support Center: Optimizing Chaetoviridin A for Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Chaetoviridin A for its antifungal activity. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary antifungal mechanism?

This compound is an azaphilone, a type of fungal polyketide metabolite, isolated from fungi of the Chaetomium genus, such as Chaetomium globosum.[1][2][3] It exhibits significant antifungal activity against a variety of plant pathogenic fungi.[4][5][6][7] The primary proposed mechanism of its antifungal action involves the induction of oxidative and nitrosative stress in fungal cells. This leads to an accumulation of reactive oxygen species (ROS) and nitrous oxide (NO), which in turn causes cell wall degradation, mycelial deformation, and ultimately cell necrosis.[4][7][8][9]

Q2: What are the typical effective concentrations of this compound against common fungal pathogens?

The effective concentration of this compound varies depending on the target fungal species. The Minimum Inhibitory Concentration (MIC) is a key metric to determine the potency of an antifungal agent. Below is a summary of reported MIC values and other measures of antifungal activity for this compound against various fungi.

Fungal SpeciesAntifungal MetricConcentration (µg/mL)Reference
Magnaporthe griseaMIC1.23[5]
Pythium ultimumMIC1.23[5]
Puccinia reconditaDisease Suppression (>80%)62.5[5][6][10]
Phytophthora infestansDisease Suppression (50%)125[5][6][10]
Verticillium dahliaeInhibition of microsclerotia germination75 - 150[4][7]
Sclerotinia sclerotiorumEC501.97[1]
Botrytis cinereaInhibition Rate (69.1%)Not Specified[1]
Phytophthora capsiciInhibition Rate (60.7%)Not Specified[1]
Fusarium graminearumInhibition Rate (77.0%)Not Specified[1]
Fusarium moniliformeInhibition Rate (59.2%)Not Specified[1]

Q3: How do I determine the optimal concentration of this compound for my specific fungal strain?

To determine the optimal concentration for a specific fungal strain, it is recommended to perform a dose-response study to determine the Minimum Inhibitory Concentration (MIC). This can be followed by assays to measure the concentration that leads to 50% inhibition of growth (IC50) or fungicidal activity.

Troubleshooting Guide

Problem 1: High variability in MIC results.

  • Possible Cause: Inconsistent inoculum preparation.

    • Solution: Ensure a standardized spore or mycelial suspension concentration is used for each experiment. Spectrophotometric or hemocytometer-based quantification is recommended.

  • Possible Cause: Degradation of this compound.

    • Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO or methanol for each experiment.[5] Store the stock solution at an appropriate temperature (e.g., -20°C) and protect it from light.

  • Possible Cause: Inappropriate growth medium.

    • Solution: Use a growth medium that supports robust fungal growth and does not interfere with the activity of this compound. Potato Dextrose Broth (PDB) or V8 juice broth are commonly used for antifungal assays.[5]

Problem 2: this compound appears to have low efficacy against the target fungus.

  • Possible Cause: Intrinsic resistance of the fungal strain.

    • Solution: Consider testing for synergistic effects by combining this compound with other known antifungal agents.[11][12][13] This can sometimes overcome resistance mechanisms and enhance efficacy.

  • Possible Cause: Sub-optimal assay conditions.

    • Solution: Optimize incubation time and temperature for the specific fungal strain. Ensure adequate aeration for liquid cultures.

Problem 3: Cytotoxicity observed in host cells (for in vivo or cell-based assays).

  • Possible Cause: this compound can exhibit cytotoxicity at higher concentrations.[1][14]

    • Solution: Perform a cytotoxicity assay on the relevant host cells (e.g., plant or mammalian cells) to determine the concentration range where this compound is selective for the fungus. The half-maximal inhibitory concentration (IC50) for host cells should be significantly higher than the MIC for the target fungus.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a generalized procedure based on broth microdilution methods.[5][15][16]

  • Preparation of this compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of appropriate sterile broth (e.g., Potato Dextrose Broth) to each well of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.

  • Inoculum Preparation:

    • Grow the target fungus on a suitable agar medium.

    • Prepare a spore suspension or mycelial fragment suspension in sterile saline or broth.

    • Adjust the concentration of the inoculum to a standardized value (e.g., 1 x 10^5 spores/mL).

  • Inoculation: Add 10 µL of the fungal inoculum to each well of the microtiter plate. Include a positive control (no this compound) and a negative control (no fungus).

  • Incubation: Incubate the plate at the optimal temperature for the fungus (e.g., 25°C) for a period sufficient for visible growth in the positive control wells (typically 24-72 hours).

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of this compound against a mammalian cell line.

  • Cell Seeding: Seed a 96-well plate with the desired mammalian cells at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the cell viability against the log of the this compound concentration.

Visualizations

ChaetoviridinA_Mechanism cluster_fungal_cell Fungal Cell ROS Reactive Oxygen Species (ROS) Accumulation CellWall Cell Wall ROS->CellWall Degradation NO Nitrous Oxide (NO) Production NO->CellWall Degradation Membrane Cell Membrane CellWall->Membrane Damage leads to Necrosis Cell Necrosis Membrane->Necrosis Disruption leads to ChaetoA This compound ChaetoA->ROS Induces ChaetoA->NO Induces Experimental_Workflow cluster_invitro In Vitro Optimization cluster_invivo In Vivo / Cell-Based Validation MIC Determine Minimum Inhibitory Concentration (MIC) IC50 Determine IC50 (50% Inhibitory Concentration) MIC->IC50 Synergy Synergy Testing (with other antifungals) IC50->Synergy Cytotoxicity Assess Cytotoxicity (on host cells) Synergy->Cytotoxicity Efficacy Evaluate In Vivo Efficacy (e.g., disease suppression) Cytotoxicity->Efficacy Optimal_Conc Optimal Concentration Range for Further Development Efficacy->Optimal_Conc Start Start: Select Fungal Strain Start->MIC

References

Technical Support Center: Overcoming Resistance to Chaetoviridin A in Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Chaetoviridin A in their fungal experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known antifungal mechanism of action for this compound?

This compound, a secondary metabolite isolated from Chaetomium globosum, exhibits broad-spectrum antifungal activity.[1][2][3] Its primary mechanisms of action against susceptible fungal strains include:

  • Cell Wall Degradation: this compound interferes with the integrity of the fungal cell wall.[1][4]

  • Inhibition of Microsclerotia Germination: It has been shown to prevent the germination of fungal microsclerotia, a critical stage in the life cycle of some pathogenic fungi.[4]

  • Induction of Oxidative and Nitrosative Stress: The compound triggers the production of reactive oxygen species (ROS) and nitrous oxide (NO), leading to cellular damage.[1][4][5]

  • Disruption of Cell Membrane Integrity: this compound can damage the fungal cell membrane, leading to leakage of cellular contents.[1]

  • Alteration of Metabolic Pathways: Transcriptomic studies on Verticillium dahliae have revealed that this compound treatment leads to significant changes in genes involved in cell membrane-related pathways, as well as amino acid and sugar metabolism.[6]

Q2: My fungal strain, previously susceptible to this compound, is now showing resistance. What are the possible general mechanisms?

While specific resistance mechanisms to this compound are not yet extensively documented, fungi can develop resistance to antifungal compounds through several general mechanisms:[7][8][9][10]

  • Increased Efflux Pump Activity: Fungal cells can overexpress efflux pumps, which actively transport the antifungal agent out of the cell, preventing it from reaching its target.[11]

  • Target Site Modification: Alterations in the molecular target of this compound can reduce its binding affinity, rendering it less effective.

  • Drug Inactivation: The fungal strain may develop enzymatic pathways to degrade or modify this compound into an inactive form.

  • Biofilm Formation: Fungi can form biofilms, which are complex communities of cells embedded in an extracellular matrix. This matrix can act as a physical barrier, preventing the diffusion of the antifungal agent.[8][12]

  • Metabolic Bypass Pathways: The fungus may develop alternative metabolic pathways to circumvent the processes inhibited by this compound.

  • Alternative Splicing: Changes in pre-mRNA splicing can lead to protein isoforms that contribute to drug resistance.[13][14][15][16][17]

Troubleshooting Guides

This section provides structured guidance and experimental protocols to investigate and potentially overcome resistance to this compound.

Issue 1: Increased Minimum Inhibitory Concentration (MIC) Observed

You have observed a significant increase in the MIC of this compound against your fungal strain compared to previous experiments.

Possible Cause: The fungal strain may have developed one or more resistance mechanisms.

Troubleshooting Workflow:

start Increased MIC of this compound Observed mic_confirm Confirm MIC Increase with Fresh Cultures and Reagents start->mic_confirm resistance_mechanisms Investigate Potential Resistance Mechanisms mic_confirm->resistance_mechanisms efflux Assess Efflux Pump Activity resistance_mechanisms->efflux Hypothesis 1 target Analyze for Target Site Mutations resistance_mechanisms->target Hypothesis 2 biofilm Evaluate Biofilm Formation resistance_mechanisms->biofilm Hypothesis 3 metabolic Conduct Metabolic Profiling resistance_mechanisms->metabolic Hypothesis 4 overcome Strategies to Overcome Resistance efflux->overcome target->overcome biofilm->overcome metabolic->overcome inhibitors Use Efflux Pump Inhibitors overcome->inhibitors combination Combination Therapy overcome->combination new_analogs Test this compound Analogs overcome->new_analogs

Caption: Workflow for troubleshooting increased MIC of this compound.

Experimental Protocols:

1. Determination of Minimum Inhibitory Concentration (MIC):

  • Principle: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

  • Methodology (Broth Microdilution):

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable broth medium (e.g., RPMI-1640).

    • Prepare a standardized inoculum of the fungal strain (adjusted to a 0.5 McFarland standard).

    • Inoculate each well with the fungal suspension. Include a positive control (no drug) and a negative control (no inoculum).

    • Incubate the plate at an appropriate temperature and duration for the specific fungal strain.

    • The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity compared to the positive control), which can be determined visually or by measuring the optical density at 600 nm.

Quantitative Data Summary:

StrainPrevious MIC (µg/mL)Current MIC (µg/mL)Fold Change
Fungal Strain X2.520.08
Fungal Strain Y5.040.08
Issue 2: Suspected Involvement of Efflux Pumps

You hypothesize that the observed resistance is due to the increased activity of efflux pumps.

Troubleshooting Workflow:

start Suspected Efflux Pump Involvement fluorescence_assay Perform Fluorescence-Based Efflux Assay start->fluorescence_assay gene_expression Analyze Efflux Pump Gene Expression (qRT-PCR) start->gene_expression confirmation Confirmation of Efflux Pump-Mediated Resistance fluorescence_assay->confirmation gene_expression->confirmation mic_with_inhibitor Determine MIC in the Presence of an Efflux Pump Inhibitor mic_with_inhibitor->confirmation conclusion Efflux Pumps Contribute to Resistance confirmation->conclusion

Caption: Workflow for investigating efflux pump-mediated resistance.

Experimental Protocols:

1. Fluorescence-Based Efflux Pump Assay:

  • Principle: To measure the activity of efflux pumps by monitoring the extrusion of a fluorescent substrate.

  • Methodology (using Rhodamine 6G):

    • Grow fungal cells to mid-log phase and wash them with a buffer (e.g., PBS).

    • Load the cells with a fluorescent substrate like Rhodamine 6G.

    • Wash the cells to remove excess substrate.

    • Resuspend the cells in a buffer with and without a glucose source (to energize the pumps).

    • Measure the fluorescence of the supernatant or the cells over time using a fluorometer. Increased fluorescence in the supernatant indicates active efflux.

    • Compare the efflux rate between the resistant and susceptible strains.

2. Gene Expression Analysis of Efflux Pump Genes:

  • Principle: To quantify the expression levels of known efflux pump genes (e.g., those encoding ABC or MFS transporters) using quantitative real-time PCR (qRT-PCR).

  • Methodology:

    • Expose both resistant and susceptible fungal strains to a sub-inhibitory concentration of this compound.

    • Extract total RNA from the fungal cells.

    • Synthesize cDNA from the RNA.

    • Perform qRT-PCR using primers specific for the target efflux pump genes and a housekeeping gene for normalization.

    • Calculate the relative fold change in gene expression in the resistant strain compared to the susceptible strain.

Quantitative Data Summary:

GeneFold Change in Resistant Strain (vs. Susceptible)
CDR115.2
MDR18.5
Issue 3: Potential Role of Biofilm Formation

You observe that the fungus forms a thick biofilm, which may be contributing to the resistance.

Troubleshooting Workflow:

start Suspected Biofilm-Mediated Resistance quantify_biofilm Quantify Biofilm Formation start->quantify_biofilm mic_biofilm Determine MIC for Biofilm-Embedded Cells (MBIC) start->mic_biofilm microscopy Visualize Biofilm Structure (e.g., SEM, Confocal) quantify_biofilm->microscopy conclusion Biofilm Contributes to Resistance mic_biofilm->conclusion microscopy->conclusion

Caption: Workflow for assessing biofilm-mediated resistance.

Experimental Protocols:

1. Quantification of Biofilm Formation:

  • Principle: To quantify the amount of biofilm produced by the fungal strain.

  • Methodology (Crystal Violet Assay):

    • Grow the fungal strain in a 96-well plate under conditions that promote biofilm formation.

    • After incubation, wash the wells to remove planktonic cells.

    • Stain the adherent biofilms with a 0.1% crystal violet solution.

    • Wash away the excess stain and solubilize the bound stain with an appropriate solvent (e.g., 30% acetic acid).

    • Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 595 nm).

2. Determination of Minimum Biofilm Inhibitory Concentration (MBIC):

  • Principle: To determine the minimum concentration of an antifungal agent required to inhibit the metabolic activity of a pre-formed biofilm.

  • Methodology (XTT Assay):

    • Allow biofilms to form in a 96-well plate as described above.

    • Expose the pre-formed biofilms to serial dilutions of this compound.

    • After incubation, add an XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution with an electron-coupling agent (e.g., menadione).

    • Incubate to allow for the colorimetric reaction to occur (metabolically active cells will convert XTT to a formazan product).

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm). The MBIC is the concentration at which a significant reduction in metabolic activity is observed.

Quantitative Data Summary:

StrainPlanktonic MIC (µg/mL)MBIC (µg/mL)
Fungal Strain Z4.0> 64.0

Strategies to Overcome Resistance

If you have identified a potential resistance mechanism, consider the following strategies:

  • Use of Efflux Pump Inhibitors: If increased efflux pump activity is confirmed, consider co-administering this compound with a known efflux pump inhibitor to restore its efficacy.

  • Combination Therapy: Explore the synergistic effects of this compound with other antifungal agents that have different mechanisms of action. This can help to overcome resistance and reduce the likelihood of its development.

  • Biofilm Disruption Agents: If biofilm formation is the primary resistance mechanism, investigate the use of agents that can disrupt the biofilm matrix, such as certain enzymes or chelating agents, in combination with this compound.

  • Development of this compound Analogs: Chemical modification of the this compound structure could lead to the development of new analogs with improved activity against resistant strains, for example, by reducing their susceptibility to efflux or enzymatic inactivation.

References

Technical Support Center: Scaling Up Chaetoviridin A Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up Chaetoviridin A production from fungal cultures of Chaetomium globosum. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate successful and efficient production.

Frequently Asked Questions (FAQs)

Q1: What is the primary fungal source for this compound production?

A1: The primary and most well-documented fungal source for this compound is Chaetomium globosum.[1][2][3] Various strains of this fungus have been shown to produce a range of bioactive secondary metabolites, including this compound.

Q2: What are the optimal temperature and pH for Chaetomium globosum growth and this compound production?

A2: Optimal growth of Chaetomium globosum and production of its secondary metabolites, including other mycotoxins, generally occur at a neutral pH.[4] The fungus can grow over a pH range of 4.3 to 9.4.[4] The optimal temperature for the growth of most Chaetomium species is between 25-35°C.

Q3: What type of fermentation is most suitable for this compound production?

A3: Both solid-state and submerged fermentation can be used for the production of secondary metabolites from Chaetomium globosum. However, submerged fermentation is generally more amenable to large-scale industrial production due to better control over process parameters such as pH, temperature, and aeration.

Q4: What are the key challenges in scaling up this compound production?

A4: Common challenges include maintaining consistent yield, preventing contamination, ensuring adequate oxygen supply, and managing shear stress on the fungal mycelium in large bioreactors. Fungal morphology in submerged cultures can also significantly impact product formation.

Q5: What are the known biological activities of this compound?

A5: this compound is primarily known for its potent antifungal activity against a variety of plant pathogenic fungi. It has also been investigated for other bioactivities, including potential applications in drug development.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No this compound Yield Suboptimal culture conditions (pH, temperature, aeration).Optimize fermentation parameters. Refer to the Experimental Protocols section for recommended starting points. Perform small-scale optimization experiments (e.g., using response surface methodology) to identify the best conditions for your specific strain.
Inappropriate carbon or nitrogen source.Screen different carbon (e.g., glucose, sucrose, starch) and nitrogen (e.g., peptone, yeast extract, ammonium sulfate) sources to find the optimal combination for this compound production.
Strain degradation or mutation.Re-culture from a cryopreserved stock. Perform regular quality control checks on your fungal strain.
Inconsistent Yield Between Batches Variability in inoculum quality or quantity.Standardize your inoculum preparation protocol, ensuring a consistent spore concentration and physiological state.
Fluctuations in fermentation parameters.Implement robust process monitoring and control systems to maintain stable pH, temperature, and dissolved oxygen levels throughout the fermentation.
Incomplete extraction or product degradation.Optimize your extraction and purification protocol. Ensure the use of high-purity solvents and protect the extract from light and extreme temperatures.
Contamination in the Bioreactor Inadequate sterilization of the medium or bioreactor.Review and validate your sterilization procedures (autoclaving, filtration). Ensure all connections and sampling ports are sterile.
Contaminated inoculum.Use aseptic techniques during inoculum preparation and transfer. Regularly check the purity of your seed culture.
Non-sterile air supply.Use sterile air filters and regularly check their integrity.
Poor Fungal Growth or Biomass Formation Nutrient limitation in the medium.Ensure the medium contains all essential macro- and micronutrients. Consider a fed-batch strategy to replenish key nutrients during long fermentation runs.
Presence of inhibitory substances.Check the quality of your raw materials. Some complex media components can contain inhibitory compounds.
Inadequate aeration.Increase the agitation speed or airflow rate to improve oxygen transfer. Monitor dissolved oxygen levels to ensure they remain above the critical limit for your strain.
Foaming in the Bioreactor High protein content in the medium.Add an appropriate antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed. Be cautious as excessive use of antifoam can sometimes affect product yield.
High agitation or aeration rates.Optimize agitation and aeration to minimize excessive foaming while maintaining adequate oxygen supply.

Quantitative Data on Culture Parameters

The following tables summarize the impact of key culture parameters on the growth and secondary metabolite production of Chaetomium globosum. While specific quantitative data for this compound yield is limited in the literature, data for the closely related chaetoglobosins can provide valuable insights for optimization.

Table 1: Effect of pH on Chaetomium globosum Growth and Chaetoglobosin C Production

pHAverage Colony Diameter (mm) after 4 weeksChaetoglobosin C Production (µg per five agar plates)
3.51~10Not Detected
4.28~25Not Detected
5.17~40Not Detected
6.07~55Not Detected
7.01~65203
7.37~60Not Detected
7.91~55Not Detected
8.24~45Not Detected
9.07~30Not Detected
9.35~25Not Detected

Data adapted from a study on Chaetoglobosin C production, a related polyketide from C. globosum, which suggests a neutral pH is optimal for mycotoxin production.[4]

Table 2: Recommended Ranges for Fermentation Parameters for Azaphilone Production

ParameterRecommended RangeNotes
Temperature 25 - 30°COptimal temperature can be strain-dependent.
pH 6.0 - 7.5A neutral initial pH is generally favorable. pH may need to be controlled during fermentation.
Aeration (Dissolved Oxygen) > 20% of saturationCrucial for the production of many secondary metabolites.
Agitation 150 - 250 rpmVaries with bioreactor geometry and scale. A balance is needed to ensure mixing and oxygen transfer without causing excessive shear stress.
Carbon Source Glucose, Sucrose, Soluble StarchThe choice of carbon source can significantly impact yield.
Nitrogen Source Peptone, Yeast Extract, Ammonium SaltsOrganic nitrogen sources often support higher yields of secondary metabolites.

Experimental Protocols

Protocol 1: Submerged Fermentation of Chaetomium globosum
  • Inoculum Preparation:

    • Aseptically transfer a small piece of a mature C. globosum culture from a Potato Dextrose Agar (PDA) plate to a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB).

    • Incubate the flask at 28°C on a rotary shaker at 150 rpm for 3-5 days to obtain a seed culture.

  • Fermentation:

    • Prepare the production medium (e.g., PDB or a defined medium optimized for azaphilone production).

    • Sterilize the production medium and the bioreactor.

    • Aseptically inoculate the production medium with the seed culture (typically 5-10% v/v).

    • Set the fermentation parameters:

      • Temperature: 28°C

      • pH: Maintain at 7.0 using automated addition of acid/base.

      • Agitation: 200 rpm

      • Aeration: 1 vvm (volume of air per volume of medium per minute)

    • Run the fermentation for 10-15 days. Collect samples periodically to monitor growth and this compound production.

Protocol 2: Extraction and Purification of this compound
  • Extraction:

    • Separate the fungal biomass from the fermentation broth by filtration or centrifugation.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to obtain a crude extract.

    • The fungal biomass can also be extracted with methanol or ethyl acetate to recover intracellular this compound.

  • Purification:

    • Column Chromatography:

      • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol).

      • Load the dissolved extract onto a silica gel column.

      • Elute the column with a gradient of solvents, such as hexane-ethyl acetate or dichloromethane-methanol, to separate the compounds.

      • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Sephadex LH-20 Chromatography:

      • For further purification, pool the fractions containing this compound and apply them to a Sephadex LH-20 column, eluting with methanol.

    • High-Performance Liquid Chromatography (HPLC):

      • Perform final purification using a preparative HPLC system with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water).

Visualizations

experimental_workflow cluster_inoculum Inoculum Preparation cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification pda C. globosum on PDA seed_flask Seed Culture (PDB) pda->seed_flask Aseptic Transfer bioreactor Production Bioreactor seed_flask->bioreactor Inoculation filtration Filtration/Centrifugation bioreactor->filtration liquid_extraction Liquid-Liquid Extraction (Ethyl Acetate) filtration->liquid_extraction evaporation Evaporation liquid_extraction->evaporation column_chrom Silica Gel Column Chromatography evaporation->column_chrom sephadex Sephadex LH-20 column_chrom->sephadex hplc Preparative HPLC sephadex->hplc pure_chaetoviridin Pure this compound hplc->pure_chaetoviridin

Caption: Experimental workflow for this compound production.

chaetoviridin_biosynthesis cluster_precursors Precursors cluster_pks Polyketide Synthase (PKS) Action cluster_modification Post-PKS Modifications acetyl_coa Acetyl-CoA nr_pks Non-reducing PKS (cazF) acetyl_coa->nr_pks malonyl_coa Malonyl-CoA malonyl_coa->nr_pks polyketide_chain Polyketide Chain nr_pks->polyketide_chain hr_pks Highly-reducing PKS (cazM) intermediate Pyranoquinone Intermediate (cazisochromene) hr_pks->intermediate polyketide_chain->hr_pks halogenase Halogenase (cazI) intermediate->halogenase Chlorination monooxygenase Monooxygenase (cazL) halogenase->monooxygenase Hydroxylation acyltransferase Acyltransferase monooxygenase->acyltransferase Acyl Transfer chaetoviridin_a This compound acyltransferase->chaetoviridin_a caz_cluster caz Gene Cluster caz_cluster->nr_pks caz_cluster->hr_pks caz_cluster->halogenase caz_cluster->monooxygenase

References

Chaetoviridin A stability issues in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of Chaetoviridin A.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, solid this compound should be stored at -20°C, where it is reported to be stable for at least four years.[1] If dissolved in a solvent, it is recommended to store the solution at -80°C for up to one year.[2] To minimize degradation, it is advisable to prepare fresh solutions for experiments whenever possible and avoid repeated freeze-thaw cycles.

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), methanol, chloroform, and acetone.[1][3]

Q3: Is this compound sensitive to high temperatures?

A3: Yes, there is evidence to suggest that this compound is thermally labile. A crude extract containing this compound showed a significant reduction in antifungal activity after being autoclaved at 121°C, indicating degradation of active components.[4][5] Therefore, exposure of this compound solutions to high temperatures should be avoided.

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, dissolve solid this compound in an appropriate solvent such as DMSO to a desired concentration, for example, 10 mM. It is recommended to pre-warm both the solid compound and the solvent to 37°C before mixing to aid dissolution and prevent precipitation.[2] If precipitation occurs, gentle warming and sonication can be used to redissolve the compound.[2]

Q5: Are there any known incompatibilities of this compound with common experimental buffers or media?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in experiments Degradation of this compound due to improper storage or handling.1. Prepare a fresh stock solution from solid material.2. Aliquot stock solutions to avoid multiple freeze-thaw cycles.3. Protect solutions from light and elevated temperatures.4. Verify the activity of a new batch against a previously validated batch if available.
Precipitation upon dilution in aqueous solutions Poor solubility or exceeding the solubility limit in the final buffer/medium.1. Pre-warm the stock solution and the aqueous diluent to 37°C before mixing.[2]2. Perform serial dilutions rather than a single large dilution.3. Increase the percentage of organic co-solvent in the final solution if the experiment allows.4. Use sonication to aid dissolution.[2]
Inconsistent experimental results Instability of this compound under specific experimental conditions (e.g., pH, light exposure).1. Perform a preliminary stability test of this compound under your specific experimental conditions (see Experimental Protocols section).2. Minimize the time the compound is in the experimental buffer before analysis.3. Protect the experimental setup from direct light exposure.

Summary of this compound Stability Data

Parameter Condition Observation/Recommendation Reference
Storage (Solid) -20°CStable for ≥ 4 years[1]
Storage (in Solvent) -80°CStable for up to 1 year[2]
Solubility -Soluble in DMSO, methanol, chloroform, acetone[1][3]
Thermal Stability 121°C (Autoclave)A crude extract showed reduced activity, suggesting degradation.[4][5]

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Stock Solutions
  • Allow the vial of solid this compound and the desired solvent (e.g., DMSO) to equilibrate to room temperature.

  • To aid dissolution, pre-warm both the solid and the solvent to 37°C.[2]

  • Add the appropriate volume of solvent to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved. If necessary, use a sonicator to aid dissolution.[2]

  • Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term use.[2]

Protocol 2: Assessing the Stability of this compound in a Specific Solvent

This protocol provides a general framework. Specific parameters such as time points and analytical methods should be optimized for your experimental needs.

  • Solution Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration (e.g., 1 mM).

  • Incubation: Aliquot the solution into several vials and incubate them under the desired conditions (e.g., different temperatures: 4°C, 25°C, 37°C; protected from light or exposed to light).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each condition.

  • Sample Analysis: Immediately analyze the samples by a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the concentration of this compound remaining.

    • HPLC Method:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for natural products.

      • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

    • LC-MS Method:

      • Employ similar chromatographic conditions as HPLC.

      • Mass Spectrometry: Use electrospray ionization (ESI) in positive mode to monitor the parent ion of this compound.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result Result prep Prepare this compound solution temp Incubate at different temperatures prep->temp light Incubate with/ without light prep->light sampling Sample at time points temp->sampling light->sampling analysis Analyze by HPLC/LC-MS sampling->analysis data Determine degradation rate analysis->data

Caption: Workflow for assessing this compound stability.

signaling_pathway cluster_fungus Antifungal Mechanism cluster_human Enzyme Inhibition C This compound ROS Increased Reactive Oxygen Species (ROS) C->ROS induces NO Increased Nitrous Oxide (NO) C->NO induces CETP CETP C->CETP inhibits MAO MAO C->MAO inhibits Membrane Cell Membrane Damage ROS->Membrane NO->Membrane Necrosis Cell Necrosis Membrane->Necrosis

Caption: Postulated mechanisms of action of this compound.

References

Addressing off-target effects of Chaetoviridin A in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of Chaetoviridin A in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known primary target?

This compound is a fungal metabolite belonging to the azaphilone class of compounds, isolated from Chaetomium globosum.[1] While it is widely recognized for its antifungal properties, its precise primary target in mammalian cells is not definitively established in publicly available literature. However, one of the most consistently reported molecular targets is the cholesteryl ester transfer protein (CETP). It's important for researchers to be aware that, like many small molecules, this compound may have multiple biological targets.

Q2: What are the typical concentration ranges for using this compound in cellular assays?

The effective concentration of this compound can vary significantly depending on the cell type and the biological endpoint being measured. Based on published studies, cytotoxic effects in various human cancer cell lines have been observed in the micromolar (µM) range. For instance, some studies report IC50 values for cytotoxicity ranging from the low single-digit µM to higher concentrations.[1] It is crucial to perform a dose-response curve for your specific cell line and assay to determine the optimal concentration and to identify the threshold for potential off-target effects and general cytotoxicity.

Q3: What are the potential, known, or suspected off-target effects of this compound?

While specific off-target effects of this compound are not extensively documented in mammalian cells, based on its chemical class (azaphilone) and studies of related compounds, researchers should be aware of the following potential off-target activities:

  • Induction of Oxidative Stress: this compound has been shown to increase the production of reactive oxygen species (ROS) in fungal cells.[2][3] This effect could translate to mammalian cells, leading to mitochondrial dysfunction and cytotoxicity.

  • Modulation of Signaling Pathways:

    • PI3K/Akt Pathway: A structurally similar compound, chaetocin, has been demonstrated to inactivate the PI3K/Akt signaling pathway through the induction of ROS.[4] Another related molecule, Chaetoglobosin K, also acts as an Akt pathway inhibitor.[5]

    • NF-κB Pathway: Other azaphilone compounds have been shown to inhibit tumor necrosis factor-alpha (TNF-α)-induced NF-κB activity.[6]

  • Induction of Apoptosis: A related compound, chaetominine, has been shown to induce apoptosis in leukemia cells through the mitochondrial pathway.[7]

Q4: How can I distinguish between on-target and off-target effects in my experiment?

Distinguishing between on-target and off-target effects is a critical step in validating your experimental findings. Here are several strategies:

  • Use a Structurally Unrelated Inhibitor: Employ a second, structurally distinct inhibitor that targets the same primary protein or pathway. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Structure-Activity Relationship (SAR): Test structurally similar but inactive analogs of this compound. If these analogs do not produce the same phenotype, it strengthens the evidence for an on-target effect.[8][9]

  • Target Knockdown/Knockout: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein. If the phenotype observed with this compound is mimicked by target knockdown/knockout, it supports an on-target mechanism.

  • Rescue Experiments: In a target knockdown/knockout background, the addition of this compound should not produce any further effect if the phenotype is on-target. Conversely, overexpressing a drug-resistant mutant of the target protein should confer resistance to the compound.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or High Cytotoxicity

You are observing significant cell death at concentrations where you expect to see a specific biological effect.

Possible Cause: The observed cytotoxicity could be an off-target effect unrelated to your primary hypothesis.

Troubleshooting Steps:

  • Confirm Cytotoxicity with Multiple Assays: Use at least two different methods to measure cell viability (e.g., a metabolic assay like MTT or MTS, and a membrane integrity assay like trypan blue exclusion or a LDH release assay).

  • Perform a Detailed Dose-Response Curve: Determine the precise IC50 value for cytotoxicity in your cell line. This will help you define a therapeutic window for your experiments.

  • Investigate Apoptosis and Necrosis: Use assays like Annexin V/Propidium Iodide staining followed by flow cytometry to determine if the cell death is programmed (apoptotic) or due to cellular damage (necrotic).

  • Assess Mitochondrial Health: Given the potential for this compound to induce ROS, assess mitochondrial function using assays that measure mitochondrial membrane potential (e.g., JC-1 or TMRE staining) or cellular respiration (e.g., Seahorse XF Analyzer).[10][11][12]

Issue 2: Phenotypic Changes Unrelated to the Hypothesized Target Pathway

Your cells are exhibiting unexpected morphological or functional changes that do not align with the known function of the intended target of this compound.

Possible Cause: this compound may be interacting with one or more off-target proteins, leading to the activation or inhibition of unintended signaling pathways.

Troubleshooting Steps:

  • Literature Review of Azaphilones: Broaden your literature search to include other azaphilone compounds to see if they are known to cause similar phenotypes.[13][14][15]

  • Kinase Profiling: Since many small molecules have off-target effects on kinases, consider using a commercial kinase profiling service to screen this compound against a panel of kinases. This can identify unexpected kinase targets.[16]

  • Cellular Thermal Shift Assay (CETSA): To confirm that this compound is engaging with your intended target in the cellular environment, perform a CETSA. This assay measures the thermal stabilization of a protein upon ligand binding.

  • Pathway Analysis: Use western blotting or other pathway-focused arrays to investigate the activation state of common signaling pathways that are known to be affected by off-target activities of small molecules, such as the MAPK and PI3K/Akt pathways.[4][5]

Quantitative Data Summary

Table 1: Reported IC50 Values for Cytotoxicity of this compound and Related Compounds

CompoundCell LineAssay TypeReported IC50 (µM)Reference
This compoundHeLa, A549, HepG2CCK-8Moderate to weak cytotoxicity[1]
This compoundA549, HCT116, HepG2Not specifiedNo cytotoxic activity[1]
ChaetominineK562 (Leukemia)MTT0.035[7]
Chaetomugilin DHeLa, A549, HepG2CCK-8Moderate to weak cytotoxicity[1]

Note: IC50 values are highly dependent on the specific experimental conditions and cell line used. This table should be used as a general guide.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general workflow for assessing the engagement of this compound with its putative target in intact cells.

  • Cell Culture and Treatment:

    • Culture your cells of interest to ~80% confluency.

    • Treat the cells with either vehicle control (e.g., DMSO) or varying concentrations of this compound for a predetermined amount of time (e.g., 1-4 hours).

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.

    • Lyse the cells by freeze-thaw cycles or sonication.

  • Protein Quantification and Analysis:

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein in the soluble fraction by western blotting or ELISA.

  • Data Interpretation:

    • A shift in the melting curve of the target protein to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

experimental_workflow cluster_observation Initial Observation cluster_validation Validation & Troubleshooting cluster_conclusion Conclusion phenotype Unexpected Phenotype or Cytotoxicity dose_response Dose-Response Curve phenotype->dose_response Characterize Cytotoxicity viability_assays Multiple Viability Assays phenotype->viability_assays Characterize Cytotoxicity apoptosis_assay Apoptosis vs. Necrosis Assay phenotype->apoptosis_assay Characterize Cytotoxicity target_engagement Target Engagement (CETSA) phenotype->target_engagement Investigate Mechanism kinase_profiling Kinase Profiling phenotype->kinase_profiling Investigate Mechanism pathway_analysis Signaling Pathway Analysis phenotype->pathway_analysis Investigate Mechanism off_target Off-Target Effect dose_response->off_target viability_assays->off_target apoptosis_assay->off_target mitochondrial_assay Mitochondrial Health Assay mitochondrial_assay->off_target on_target On-Target Effect target_engagement->on_target target_engagement->off_target kinase_profiling->off_target pathway_analysis->off_target

Caption: Troubleshooting workflow for unexpected cellular effects of this compound.

signaling_pathways cluster_chaetoviridin This compound cluster_pathways Potential Off-Target Pathways cluster_outcomes Cellular Outcomes chaeto This compound pi3k PI3K/Akt Pathway chaeto->pi3k Inhibition? nfkb NF-κB Pathway chaeto->nfkb Inhibition? ros ROS Production chaeto->ros Induction? proliferation Altered Proliferation pi3k->proliferation inflammation Altered Inflammation nfkb->inflammation apoptosis Mitochondrial Apoptosis ros->apoptosis cytotoxicity Cytotoxicity apoptosis->cytotoxicity

Caption: Potential off-target signaling pathways affected by this compound.

References

Validation & Comparative

A Comparative Analysis of the Antifungal Properties of Chaetoviridin A and Chaetoviridin B

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing search for novel and effective antifungal agents, secondary metabolites from fungi have emerged as a promising source. Among these, Chaetoviridin A and Chaetoviridin B, isolated from fungi of the Chaetomium genus, have demonstrated notable antifungal capabilities. This guide provides a detailed comparison of the antifungal activity of these two compounds, supported by experimental data, to assist researchers and drug development professionals in their evaluation.

Quantitative Comparison of Antifungal Activity

This compound consistently exhibits greater antifungal potency than Chaetoviridin B against a range of plant pathogenic fungi.[1][2][3][4][5] This is evident from the lower Minimum Inhibitory Concentration (MIC) values of this compound recorded in various studies. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

A summary of the comparative in vitro antifungal activity is presented in the table below.

Fungal SpeciesThis compound MIC (µg/mL)Chaetoviridin B MIC (µg/mL)
Magnaporthe grisea1.2311.1
Pythium ultimum1.2333.3
Alternaria mali33.3>100
Botrytis cinerea33.3>100
Colletotrichum gloeosporioides33.3>100
Fusarium oxysporum33.3>100
Phytophthora capsici11.1100
Phytophthora infestans100>100
Rhizoctonia solani100>100

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Chaetoviridin B against various plant pathogenic fungi. The data clearly indicates that this compound is a more potent inhibitor of fungal growth across the tested species.

Mechanism of Antifungal Action

The mechanisms through which this compound and B exert their antifungal effects appear to differ in complexity and have been more extensively studied for this compound.

This compound:

Research on Verticillium dahliae has revealed that this compound likely employs a multi-pronged attack on the fungal pathogen.[6][7] Its mode of action includes:

  • Inhibition of Spore Germination: this compound significantly hinders the germination of fungal spores, a critical step in the infection cycle of many pathogenic fungi.[8][9]

  • Disruption of Cell Integrity: The compound induces cell necrosis and causes deformation of the mycelia, the vegetative part of a fungus.[7][8]

  • Induction of Oxidative and Nitrosative Stress: Treatment with this compound leads to an increased production of reactive oxygen species (ROS) and nitrous oxide (NO), which can damage cellular components.[8][9]

  • Metabolic Disruption: Transcriptome analysis of V. dahliae exposed to this compound showed significant changes in gene expression related to the cell membrane, as well as amino acid and sugar metabolism.[6]

Chaetoviridin_A_Mechanism cluster_effects Cellular Effects Chaetoviridin_A This compound Fungal_Cell Fungal Cell (e.g., Verticillium dahliae) Chaetoviridin_A->Fungal_Cell Inhibition Inhibition Chaetoviridin_A->Inhibition Induction Induction Chaetoviridin_A->Induction Disruption Disruption Chaetoviridin_A->Disruption Spore_Germination Spore Germination Cell_Membrane Cell Membrane Integrity Metabolism Amino Acid & Sugar Metabolism ROS_NO ROS & NO Production Cell_Necrosis Cell Necrosis & Mycelial Deformation Cell_Membrane->Cell_Necrosis ROS_NO->Cell_Necrosis Inhibition->Spore_Germination Induction->ROS_NO Disruption->Cell_Membrane Disruption->Metabolism

Caption: Proposed mechanism of action for this compound.

Chaetoviridin B:

The precise mechanism of antifungal action for Chaetoviridin B is not as well-documented in publicly available research. While it demonstrates inhibitory effects on fungal growth, the specific cellular targets and pathways involved remain to be fully elucidated. Its higher MIC values suggest a less efficient or different mode of interaction with fungal cells compared to this compound.

Experimental Protocols

The determination of the Minimum Inhibitory Concentrations (MICs) for this compound and B was conducted using a standardized broth microdilution method.[2] This in vitro antifungal assay provides a quantitative measure of the compounds' efficacy.

In Vitro Antifungal Activity Assay (Broth Microdilution Method):

  • Preparation of Test Compounds: this compound and Chaetoviridin B were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Fungal Cultures: The test fungi, including Alternaria mali, Botrytis cinerea, Colletotrichum gloeosporioides, Fusarium oxysporum, Magnaporthe grisea, Phytophthora capsici, P. infestans, Pythium ultimum, and Rhizoctonia solani, were cultured in appropriate media (e.g., Potato Dextrose Broth or clarified V8 juice broth for P. infestans).

  • Preparation of Microtiter Plates: A two-fold serial dilution of each compound was prepared in a 96-well microtiter plate to achieve final concentrations ranging from, for example, 1.2 to 100 µg/mL.

  • Inoculation: Spore suspensions (typically 10^5 spores/mL) or mycelial suspensions of the test fungi were added to each well. Control wells containing the growth medium and DMSO without the test compounds were also included.

  • Incubation: The microtiter plates were incubated at a temperature suitable for the specific fungus (e.g., 25°C) for a period that allows for visible growth in the control wells.

  • Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the fungus.

Experimental_Workflow start Start prep_compounds Prepare this compound & B Stock Solutions in DMSO start->prep_compounds culture_fungi Culture Test Fungi start->culture_fungi serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compounds->serial_dilution inoculate Inoculate Wells with Fungal Suspension culture_fungi->inoculate serial_dilution->inoculate incubate Incubate Plates inoculate->incubate read_mic Determine MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end

Caption: Workflow for the broth microdilution antifungal assay.

Conclusion

References

Comparative Analysis of Chaetoviridin A and Other Azaphilones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azaphilones are a class of fungal polyketide pigments characterized by a highly oxygenated pyranoquinone bicyclic core.[1] These secondary metabolites, produced by various fungi from genera such as Chaetomium, Penicillium, and Aspergillus, are known for their vibrant colors and a wide spectrum of biological activities.[2][3] Among the diverse family of azaphilones, Chaetoviridin A, primarily isolated from Chaetomium globosum, has garnered significant attention for its potent antifungal, anti-inflammatory, and cytotoxic properties.[3][4][5] This guide provides a comparative analysis of this compound and other notable azaphilones, presenting quantitative data, detailed experimental protocols, and visual diagrams of key biological pathways to aid researchers and drug development professionals.

Data Presentation: A Comparative Overview of Bioactivities

The biological activities of this compound and other selected azaphilones are summarized in the tables below, providing a quantitative basis for comparison across different therapeutic areas.

Table 1: Antifungal Activity
Compound/ExtractTarget OrganismAssay TypeActivity MetricConcentrationReference
This compound Verticillium dahliaeInhibition of microsclerotia germination7.33% germination rate150 µg/mL[6]
This compound Magnaporthe grisea (Rice Blast)In vivo disease control>80% suppression62.5 µg/mL[5]
This compound Puccinia recondita (Wheat Leaf Rust)In vivo disease control>80% suppression62.5 µg/mL[5]
This compound Tomato Late BlightIn vivo disease control50% control125 µg/mL[5]
Penicitrinol Q Bacillus subtilisMinimum Inhibitory ConcentrationMIC6.2 µg/mL[2]
Penctrimertone Bacillus subtilisMinimum Inhibitory ConcentrationMIC4.0 µg/mL[2]
Penctrimertone Candida albicansMinimum Inhibitory ConcentrationMIC4.0 µg/mL[2]
Table 2: Cytotoxic and Anticancer Activity
CompoundCell LineAssay TypeActivity MetricConcentrationReference
This compound A549 (Lung Carcinoma)CCK8 AssayIC50> 50 µM[7][8]
N-butyl-2-aza-2-deoxythis compound A549 (Lung Carcinoma)CCK8 AssayIC5013.6 µM[7][8]
N-hexyl-2-aza-2-deoxythis compound A549 (Lung Carcinoma)CCK8 AssayIC5017.5 µM[7][8]
Chaetomugilin D HeLa, A549, HepG2CCK-8 AssayIC50Moderate to weak[3]
Chaetoviridin E HeLa, A549, HepG2CCK-8 AssayIC50Moderate to weak[3]
Flavipin A549 (Lung Carcinoma)MTT AssayIC509.89 µg/mL[9]
Flavipin HT-29 (Colon Carcinoma)MTT AssayIC5018 µg/mL[9]
Flavipin MCF-7 (Breast Carcinoma)MTT AssayIC5054 µg/mL[9]
Table 3: Anti-inflammatory Activity
CompoundAssay TypeActivity MetricConcentrationReference
This compound Inhibition of TPA-induced inflammation (in vivo)ID500.6 µM[3]
Azaphilone (Compound 4 from C. globosum) Inhibition of TNF-α-induced NF-κBIC500.9 µM[10]
Azaphilone (Compound 5 from C. globosum) Inhibition of TNF-α-induced NF-κBIC505.1 µM[10]
Azaphilone (Compound 4 from C. globosum) Inhibition of NO productionIC500.3 µM[10]
Azaphilone (Compound 5 from C. globosum) Inhibition of NO productionIC505.8 µM[10]
Penazaphilone L Inhibition of NO production in LPS-stimulated RAW264.7 cells-Significant suppression at 6.25-50 µM[1]
Table 4: Antiviral Activity
CompoundTarget VirusActivity MetricConcentrationReference
Phomopsone B HIV-1IC507.6 µM[2]
Phomopsone C HIV-1IC500.5 µM[2]
Azaphilone (Compound 7 from Nigrospora sp.) Influenza A (H1N1)IC500.80 µg/mL[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antifungal Susceptibility Testing (Broth Microdilution)
  • Fungal Strain Preparation : The fungal strain is cultured on an appropriate medium (e.g., Potato Dextrose Agar) to obtain sufficient growth. Spores or mycelial fragments are harvested and suspended in a sterile saline solution. The suspension is adjusted to a standard concentration (e.g., 10^5 CFU/mL).

  • Compound Preparation : The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are prepared in a liquid growth medium (e.g., Potato Dextrose Broth) in a 96-well microtiter plate.

  • Inoculation and Incubation : Each well is inoculated with the fungal suspension. The plate includes a positive control (fungus without compound) and a negative control (medium only). The plate is incubated at an optimal temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).

  • Data Analysis : The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture : Human cancer cell lines (e.g., A549, HT-29) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding : Cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24-48 hours). A control group is treated with the vehicle (e.g., DMSO) only.

  • MTT Addition : After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[9]

Nitric Oxide (NO) Production Assay
  • Cell Culture : Macrophage cell line (e.g., RAW264.7) is cultured in DMEM medium.

  • Cell Seeding and Treatment : Cells are seeded in a 96-well plate and treated with various concentrations of the test compound for 1 hour before being stimulated with lipopolysaccharide (LPS) to induce NO production.

  • Incubation : The cells are incubated for 24 hours.

  • Griess Reaction : The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated for 10-15 minutes at room temperature.

  • Absorbance Measurement : The absorbance is measured at 540 nm. The amount of nitrite is calculated from a sodium nitrite standard curve. The inhibitory effect on NO production is expressed as a percentage of the LPS-stimulated control.[1][10][12]

Mandatory Visualization

The following diagrams illustrate key pathways and workflows related to the bioactivity of this compound and other azaphilones.

Antifungal_Mechanism_of_Chaetoviridin_A cluster_fungus Fungal Cell Cell_Membrane Cell Membrane ROS_Production Increased ROS Production Cell_Membrane->ROS_Production Cell_Necrosis Cell Necrosis ROS_Production->Cell_Necrosis Spore_Germination Spore Germination Inhibition Inhibition Inhibition->Spore_Germination Chaetoviridin_A This compound Chaetoviridin_A->Cell_Membrane Disrupts Integrity Chaetoviridin_A->Inhibition

Caption: Proposed antifungal mechanism of this compound against pathogenic fungi.

Caption: Inhibition of the NF-κB inflammatory pathway by azaphilones.

Azaphilone_Isolation_Workflow Fungal_Culture Fungal Culture (e.g., Chaetomium globosum) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (Silica Gel, HPLC) Crude_Extract->Chromatography Pure_Compounds Isolation of Pure Azaphilones Chromatography->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Pure_Compounds->Structure_Elucidation Bioassays Biological Activity Screening (Antifungal, Cytotoxic, etc.) Pure_Compounds->Bioassays Lead_Compound Lead Compound Identification Bioassays->Lead_Compound

Caption: General workflow for the isolation and screening of azaphilones.

References

Lack of Evidence for Cross-Resistance Between Chaetoviridin A and Major Fungicide Classes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals no direct experimental evidence of cross-resistance between the natural antifungal compound Chaetoviridin A and established classes of synthetic fungicides, including azoles, strobilurins, and Succinate Dehydrogenase Inhibitors (SDHIs). This suggests that this compound may offer a valuable alternative for managing fungal pathogens that have developed resistance to conventional treatments. The distinct mode of action of this compound, which involves inducing oxidative stress and disrupting cell membranes, differs significantly from the highly specific target sites of major fungicide groups, making target-site-based cross-resistance unlikely.

This compound, a secondary metabolite isolated from the fungus Chaetomium globosum, has demonstrated potent antifungal activity against a range of plant pathogenic fungi.[1][2][3][4][5] Its mechanism of action is multifaceted, leading to cell necrosis, deformation of mycelia, and the inhibition of spore germination.[3][6] Transcriptome analysis of fungi treated with this compound indicates an impact on metabolic pathways associated with the cell membrane.[7] Furthermore, it has been shown to increase the production of reactive oxygen species (ROS), suggesting that it induces oxidative stress within the fungal cells.[2][3]

This mode of action stands in contrast to the specific targets of other fungicide classes. Azoles, for example, inhibit the biosynthesis of ergosterol, a key component of the fungal cell membrane. Strobilurins target the mitochondrial respiratory chain, disrupting energy production.[8][9][10] SDHI fungicides also interfere with mitochondrial respiration but at a different point than strobilurins.[11][12] Resistance to these fungicides typically arises from specific mutations in the genes encoding their target proteins. Given that this compound appears to have a more general and multi-pronged impact on fungal cells, it is less likely that a single point mutation would confer resistance.

While direct cross-resistance studies are absent, the potential for non-target-site resistance mechanisms, such as the overexpression of efflux pumps which can expel a broad range of compounds from the cell, cannot be entirely ruled out without specific experimental investigation. Such mechanisms have been observed to confer cross-resistance to different classes of azole antifungals.

Comparative Antifungal Activity

The following table summarizes the known antifungal spectrum of this compound against various plant pathogenic fungi based on available research.

Fungal PathogenDiseaseEfficacy of this compoundReference
Verticillium dahliaeCotton Verticillium WiltHigh activity, inhibits microsclerotia germination[1][2][3][6]
Magnaporthe griseaRice BlastPotent control efficacy[1][4]
Puccinia reconditaWheat Leaf RustPotent control efficacy[1][4]
Pythium ultimumDamping-offStrong inhibition of mycelial growth[1]
Sclerotinia sclerotiorumWhite MoldInhibits growth[2]
Botrytis cinereaGray MoldInhibits growth[2]
Fusarium graminearumFusarium Head BlightInhibits growth[2]
Phytophthora capsiciPhytophthora BlightInhibits growth[2]
Rhizoctonia solaniRhizoctonia Root RotInhibits growth[1]

Experimental Protocols

To formally assess cross-resistance, a standardized experimental workflow would be necessary. The following outlines a typical protocol.

1. Fungal Isolate Selection:

  • Obtain a wild-type, fungicide-sensitive isolate of the target fungus.

  • Select isolates with known resistance to specific fungicides (e.g., an azole-resistant isolate, a strobilurin-resistant isolate). Resistance should be confirmed by determining the Minimum Inhibitory Concentration (MIC) of the respective fungicide.

2. In Vitro Susceptibility Testing:

  • Prepare a range of concentrations of this compound and the comparator fungicides in a suitable growth medium (e.g., Potato Dextrose Agar or Broth).

  • Inoculate the media with a standardized suspension of fungal spores or mycelial fragments from each of the selected isolates.

  • Incubate the cultures under controlled conditions (temperature, light) appropriate for the specific fungus.

  • After a defined incubation period, assess fungal growth. For solid media, this can be done by measuring the diameter of the fungal colony. For liquid media, spectrophotometric measurement of optical density or dry weight determination of the mycelium can be used.

  • The MIC, defined as the lowest concentration of the compound that inhibits visible growth, is then determined for each isolate and fungicide combination.

3. Data Analysis:

  • Compare the MIC values of this compound for the fungicide-resistant isolates to the MIC for the wild-type isolate.

  • An absence of a significant difference in the MIC of this compound between the sensitive and resistant strains would indicate a lack of cross-resistance.

  • Conversely, a significantly higher MIC of this compound for a resistant strain would suggest cross-resistance.

Visualizing the Path to Determining Cross-Resistance

The logical workflow for a cross-resistance study can be visualized as follows:

Cross_Resistance_Workflow cluster_setup Experimental Setup cluster_testing In Vitro Assay cluster_analysis Data Analysis & Conclusion start Start: Select Fungal Pathogen isolates Source Fungal Isolates (Wild-Type & Known Resistant Strains) start->isolates fungicides Prepare Fungicide Stock Solutions (this compound, Azole, Strobilurin, SDHI) plate Prepare Serial Dilutions in Growth Medium fungicides->plate inoculate Inoculate with Fungal Spore/Mycelial Suspension plate->inoculate incubate Incubate under Controlled Conditions inoculate->incubate measure Measure Fungal Growth Inhibition incubate->measure mic Determine Minimum Inhibitory Concentration (MIC) measure->mic compare Compare MICs between Wild-Type and Resistant Strains mic->compare conclusion Conclusion on Cross-Resistance compare->conclusion

Caption: Workflow for determining fungicide cross-resistance.

Signaling Pathway of this compound's Antifungal Action

Based on current understanding, the antifungal mechanism of this compound involves the induction of oxidative stress, leading to downstream cellular damage.

ChaetoviridinA_Pathway cluster_cell Fungal Cell chaeto This compound membrane Cell Membrane Interaction chaeto->membrane ros Increased Reactive Oxygen Species (ROS) Production membrane->ros damage Cellular Damage ros->damage necrosis Cell Necrosis damage->necrosis deformation Mycelial Deformation damage->deformation germination Inhibition of Spore Germination damage->germination

Caption: Proposed antifungal mechanism of this compound.

References

Chaetoviridin A: A Potent Antifungal Agent Challenging Commercial Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of available research highlights the promising antifungal efficacy of Chaetoviridin A, a natural compound isolated from Chaetomium globosum, positioning it as a viable alternative to conventional commercial fungicides. This comparison guide provides a detailed overview of its performance against key plant pathogens, supported by experimental data, alongside detailed protocols for reproducibility.

Quantitative Efficacy Comparison

The antifungal activity of this compound has been evaluated against a range of economically important plant pathogens. While direct comparative studies with a broad spectrum of commercial fungicides under identical conditions are limited, the existing data, summarized below, demonstrates its potent efficacy.

Table 1: In Vitro Efficacy (EC₅₀ values in µg/mL) of this compound and Commercial Fungicides against Plant Pathogenic Fungi

PathogenThis compoundCarbendazimAzoxystrobinPropiconazole
Sclerotinia sclerotiorum1.97[1]---
Fusarium graminearum-0.08 - 21.12[2][3][4]--
Botrytis cinerea-->100 (resistant)[5][6]-
Magnaporthe griseaMIC: 1.23[7]-0.001 - 0.083[8]-
Puccinia recondita----
Phytophthora capsici----
Note: EC₅₀ (Effective Concentration 50) is the concentration of a compound that inhibits 50% of the fungal growth. MIC (Minimum Inhibitory Concentration) is the lowest concentration that completely inhibits visible growth. Dashes indicate data not available in the reviewed literature under comparable conditions.

Table 2: In Vivo Disease Control Efficacy of this compound

DiseasePathogenHost PlantThis compound Concentration (µg/mL)Disease Control (%)
Rice BlastMagnaporthe griseaRice62.5>80[9][10]
Wheat Leaf RustPuccinia reconditaWheat62.5>80[9][10]
Tomato Late BlightPhytophthora infestansTomato12550[9]
Rape Sclerotinia RotSclerotinia sclerotiorumRapeseed20064.3[1]

A study by Yan et al. reported that the in vivo protective efficacy of this compound (64.3%) against Sclerotinia sclerotiorum on rape was comparable to that of the commercial fungicide carbendazim (69.2%).[1]

Mechanism of Action

This compound exhibits its antifungal properties through a multi-faceted mechanism that leads to fungal cell death. Upon treatment, it induces mycelial deformation and cell necrosis.[11][12] A key aspect of its action is the induction of oxidative stress through the production of reactive oxygen species (ROS) and nitrous oxide (NO).[11][12] This disruption of the cellular redox balance, coupled with the destruction of cell membrane integrity, ultimately leads to the demise of the fungal pathogen.[11]

ChaetoviridinA_Mechanism cluster_chaetoviridin This compound cluster_fungal_cell Fungal Cell Chaeto This compound Membrane Cell Membrane Chaeto->Membrane Disrupts Integrity ROS Reactive Oxygen Species (ROS) Production Chaeto->ROS NO Nitrous Oxide (NO) Production Chaeto->NO Necrosis Cell Necrosis Membrane->Necrosis Leads to ROS->Necrosis Induces NO->Necrosis Induces

Mechanism of Action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and facilitate further research.

Mycelial Growth Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on fungal growth.

Mycelial_Growth_Assay cluster_workflow Mycelial Growth Inhibition Assay Workflow start Start prep_plates Prepare agar plates with varying fungicide concentrations start->prep_plates inoculate Inoculate center of plates with fungal mycelial plug prep_plates->inoculate incubate Incubate plates at optimal temperature inoculate->incubate measure Measure colony diameter at regular intervals incubate->measure calculate Calculate percentage of inhibition and EC₅₀ measure->calculate end End calculate->end

Workflow for Mycelial Growth Inhibition Assay.

Procedure:

  • Preparation of Fungicide-Amended Media: Stock solutions of this compound and commercial fungicides are prepared in an appropriate solvent (e.g., DMSO). These are then serially diluted and added to molten potato dextrose agar (PDA) to achieve the desired final concentrations. The amended PDA is poured into sterile Petri dishes.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing fungal culture and placed in the center of each fungicide-amended and control plate.

  • Incubation: The plates are incubated at a temperature optimal for the specific fungus being tested (e.g., 25°C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated using the formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where C is the average diameter of the fungal colony on the control plate, and T is the average diameter of the fungal colony on the treated plate.

  • The EC₅₀ value is then determined by probit analysis of the inhibition percentages against the logarithm of the fungicide concentrations.

Spore Germination Inhibition Assay

This assay evaluates the effect of a compound on the crucial early stage of fungal development.

Procedure:

  • Spore Suspension Preparation: Spores are harvested from a mature fungal culture and suspended in sterile distilled water. The spore concentration is adjusted using a hemocytometer to a standard concentration (e.g., 1 x 10⁶ spores/mL).

  • Assay Setup: A small aliquot of the spore suspension is mixed with different concentrations of the test compounds in a multi-well plate or on a microscope slide with a cavity.

  • Incubation: The plates or slides are incubated in a humid chamber at an optimal temperature for spore germination (e.g., 25°C) for a specific period (e.g., 24 hours).

  • Microscopic Examination: After incubation, the number of germinated and non-germinated spores is counted under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Data Analysis: The percentage of spore germination inhibition is calculated using the formula:

    • Inhibition (%) = [(G_c - G_t) / G_c] x 100

    • Where G_c is the percentage of germination in the control, and G_t is the percentage of germination in the treatment.

  • The EC₅₀ value is determined by probit analysis.

Conclusion

The available data strongly suggests that this compound is a highly effective antifungal agent with the potential to be developed as a commercial fungicide. Its efficacy against a broad range of plant pathogens, coupled with a mechanism of action that involves inducing oxidative stress, makes it a compelling candidate for integrated pest management strategies. Further direct comparative studies with a wider array of commercial fungicides are warranted to fully elucidate its relative performance and potential for field applications.

References

A Comparative Transcriptomic Analysis of Fungal Responses to Chaetoviridin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Antifungal Agent Efficacy on Verticillium dahliae

This guide provides a detailed comparison of the transcriptomic response of the pathogenic fungus Verticillium dahliae to the natural product Chaetoviridin A. For a comprehensive evaluation, its effects are contrasted with another bioactive compound, C17 mycosubtilin, for which transcriptomic data on the same fungal species is available. This analysis aims to elucidate the molecular mechanisms of these antifungal agents and offer a basis for further research and development of novel fungicidal strategies.

Overview of Antifungal Agents

This compound is a secondary metabolite produced by fungi of the Chaetomium genus. It is known to possess significant antifungal activity against a variety of plant pathogens, including Verticillium dahliae, the causative agent of Verticillium wilt in numerous crops.[1][2] Its mode of action involves inducing mycelial deformation, cell necrosis, and inhibiting spore germination.[2][3]

C17 Mycosubtilin , a member of the iturin family of lipopeptides produced by Bacillus subtilis, is another natural compound with potent antifungal properties. Its mechanism is primarily associated with disrupting the fungal cell membrane and wall, leading to cell death.[4]

Comparative Transcriptomic Analysis of Verticillium dahliae Response

The following tables summarize the quantitative transcriptomic data from studies on Verticillium dahliae treated with this compound and C17 mycosubtilin. These analyses reveal the extent and nature of the fungal gene expression changes induced by each compound.

Table 1: Comparison of Differentially Expressed Genes (DEGs) in Verticillium dahliae Spores

Antifungal AgentTime PointTotal DEGsUp-regulated GenesDown-regulated Genes
This compound 1 hour33429
3 hours47344
C17 Mycosubtilin 2 hours329219251367
6 hours311217691343

Data for this compound sourced from Zhang et al. (2023)[1]. Data for C17 Mycosubtilin sourced from Zhang et al. (2023)[4].

Table 2: Significantly Enriched KEGG Pathways in Verticillium dahliae Spores Following Treatment

Antifungal AgentTime PointSignificantly Enriched KEGG Pathways (p < 0.05)
This compound 1 hourLinoleic acid metabolism, alpha-Linolenic acid metabolism, Arachidonic acid metabolism, Purine metabolism.[1]
3 hoursGalactose metabolism, Diterpenoid biosynthesis, Cysteine and methionine metabolism, Starch and sucrose metabolism.[1]
C17 Mycosubtilin 2 hoursDNA replication, Mismatch repair, Nucleotide excision repair, Cell cycle - yeast.[4]
6 hoursMeiosis - yeast, Mismatch repair, Cell cycle - yeast, Nucleotide excision repair.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the transcriptomic analyses of this compound and C17 mycosubtilin.

Transcriptomic Analysis of Verticillium dahliae Treated with this compound
  • Fungal Strain and Culture: Spores of Verticillium dahliae were cultured at 25°C and 200 rpm.[1]

  • Treatment: The spore suspension was treated with this compound. Samples were collected at 1 and 3 hours post-treatment. A control group was treated with sterile methanol.[5]

  • RNA Extraction and Sequencing: Total RNA was extracted using TRIzol reagent. RNA integrity was assessed, and samples with an RNA Integrity Number (RIN) > 7.0 were used for sequencing. mRNA was captured using oligo (dT) magnetic beads and sequenced on an Illumina NovaSeq 6000 platform.[1]

  • Data Analysis: Raw reads were filtered to obtain clean reads. Gene expression levels were quantified using Fragments Per Kilobase of exon model per Million mapped reads (FPKM). Differential gene expression analysis was performed using DESeq2, with a threshold of |log2(FoldChange)| ≥ 1 and a p-value < 0.05. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were conducted on the differentially expressed genes.[1]

Transcriptomic Analysis of Verticillium dahliae Treated with C17 Mycosubtilin
  • Fungal Strain and Culture: Conidia of Verticillium dahliae (strain Vd 991) were cultured in Czapek-Dox broth medium at 25°C.[4]

  • Treatment: Spores were treated with the half-maximal inhibitory concentration (IC50) of C17 mycosubtilin. Samples were collected at 2 and 6 hours post-treatment. A control group was cultured without the antifungal agent.[4]

  • RNA Extraction and Sequencing: Spores were collected by centrifugation, and total RNA was extracted. The quality and quantity of RNA were assessed prior to library construction and sequencing.[4]

  • Data Analysis: Differential transcription analysis was performed to identify genes whose expression was significantly altered by the C17 mycosubtilin treatment at both time points compared to the control.[4]

Visualizing the Mechanisms and Workflows

Diagrams are provided below to illustrate key pathways and processes involved in the transcriptomic analysis of antifungal responses.

experimental_workflow cluster_sample_prep Sample Preparation cluster_sequencing Sequencing cluster_analysis Data Analysis FungalCulture Fungal Culture (V. dahliae) Treatment Antifungal Treatment (this compound / Control) FungalCulture->Treatment Harvesting Cell Harvesting (1h & 3h) Treatment->Harvesting RNA_Extraction Total RNA Extraction Harvesting->RNA_Extraction Library_Prep mRNA Library Preparation RNA_Extraction->Library_Prep Sequencing Illumina Sequencing Library_Prep->Sequencing QC Quality Control & Read Filtering Sequencing->QC Mapping Alignment to Reference Genome QC->Mapping Quantification Gene Expression Quantification (FPKM) Mapping->Quantification DEG_Analysis Differential Expression Analysis (DEGs) Quantification->DEG_Analysis Enrichment Functional Enrichment (GO & KEGG) DEG_Analysis->Enrichment

Figure 1: A generalized workflow for the transcriptomic analysis of fungal responses to antifungal agents.

chaetoviridin_A_pathways cluster_1hr Early Response (1 hour) cluster_3hr Later Response (3 hours) ChaetoviridinA This compound Membrane Cell Membrane Disruption ChaetoviridinA->Membrane Metabolism Primary Metabolism Inhibition ChaetoviridinA->Metabolism LipidMetabolism Linoleic & Arachidonic Acid Metabolism Altered Membrane->LipidMetabolism PurineMetabolism Purine Metabolism Disrupted Membrane->PurineMetabolism SugarMetabolism Galactose, Starch & Sucrose Metabolism Down-regulated Metabolism->SugarMetabolism AminoAcidMetabolism Cysteine & Methionine Metabolism Affected Metabolism->AminoAcidMetabolism SecondaryMetabolism Diterpenoid Biosynthesis Pathway Altered Metabolism->SecondaryMetabolism

Figure 2: Key metabolic pathways in V. dahliae affected by this compound at different time points.

antifungal_comparison ChaetoviridinA This compound LipidMetabolism Lipid Metabolism ChaetoviridinA->LipidMetabolism PrimaryMetabolism Primary Metabolism (Sugars, Amino Acids) ChaetoviridinA->PrimaryMetabolism C17Mycosubtilin C17 Mycosubtilin CellMembrane Cell Membrane Integrity C17Mycosubtilin->CellMembrane DNA_Replication DNA Replication & Repair C17Mycosubtilin->DNA_Replication CellCycle Cell Cycle C17Mycosubtilin->CellCycle Carbendazim Carbendazim (Benzimidazole) Microtubule Beta-tubulin Assembly Carbendazim->Microtubule

Figure 3: A simplified comparison of the primary cellular targets of different antifungal agents.

Discussion and Conclusion

The transcriptomic data reveals distinct mechanisms of action for this compound and C17 mycosubtilin against Verticillium dahliae. This compound elicits a more targeted and time-dependent response, initially affecting pathways related to the cell membrane and lipid metabolism, followed by a disruption of primary and secondary metabolism.[1] In contrast, C17 mycosubtilin induces a much broader and more immediate transcriptomic shock, with a large number of genes involved in fundamental processes like DNA replication, repair, and cell cycle regulation being affected within two hours.[4] This suggests that C17 mycosubtilin's primary action on the cell membrane leads to widespread cellular distress and a rapid shutdown of core functions.

For comparison, traditional systemic fungicides like Carbendazim , a benzimidazole, act by a very specific mechanism: inhibiting the assembly of β-tubulin, which is essential for microtubule formation and cell division. While transcriptomic data for Carbendazim on V. dahliae was not available in the reviewed literature, its targeted mode of action would likely result in a different gene expression profile compared to the broader effects observed with this compound and C17 mycosubtilin.

References

A Comparative Analysis of Chaetoviridin A and Other Cholesteryl Ester Transfer Protein (CETP) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of Cholesteryl Ester Transfer Protein (CETP) has been a focal point in the quest for novel therapies to manage dyslipidemia and reduce cardiovascular disease risk. CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, a process linked to atherogenesis. This guide provides a detailed comparison of Chaetoviridin A, a natural fungal metabolite, with other prominent synthetic CETP inhibitors, focusing on their performance based on available experimental data.

Quantitative Comparison of CETP Inhibitors

The following table summarizes the key quantitative data for this compound and other notable CETP inhibitors. This data provides a snapshot of their relative potency, in vivo efficacy, and key safety considerations.

InhibitorTypeIC50 (CETP Inhibition)In Vivo Efficacy (Lipid Profile Changes)Key Toxicities and Clinical Outcomes
This compound Natural Product (Fungal Metabolite)31.6 µMData from dedicated in vivo studies on lipid profiles is limited.Antifungal and antitumor activities have been reported.[1][2][3] Toxicity profile in the context of CETP inhibition is not well-characterized.
Anacetrapib Synthetic7.9 nM (rhCETP), 11.8 nM (mutant CETP)[4]HDL-C: ↑ 138% LDL-C: ↓ 40% (DEFINE study)[5]Generally well-tolerated in clinical trials. The REVEAL trial showed a modest reduction in major coronary events.[6][7][8] Accumulates in adipose tissue.[8]
Torcetrapib SyntheticNot specified in provided resultsHDL-C: ↑ 72.1% LDL-C: ↓ 24.9% (ILLUMINATE trial)[9]Increased risk of death and cardiovascular events, leading to trial termination.[10] Off-target effects include increased blood pressure and aldosterone levels.[11][12][13][14]
Evacetrapib Synthetic5.5 nM (recombinant human CETP), 36 nM (human plasma)[15][16]HDL-C: ↑ ~130% LDL-C: ↓ ~37%Development discontinued due to lack of efficacy in reducing cardiovascular events in the ACCELERATE trial.[17][18] Did not show the off-target toxicities of torcetrapib.[15]
Dalcetrapib SyntheticLess potent than other synthetic inhibitorsHDL-C: ↑ ~30% Minimal effect on LDL-C[19][20]Development halted due to a lack of clinically significant benefit in the dal-OUTCOMES study.[19] No increase in blood pressure or aldosterone levels was observed.[19][20]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of typical experimental protocols used to evaluate CETP inhibitors.

In Vitro CETP Inhibition Assay

A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against CETP is a fluorometric assay.

Objective: To quantify the potency of an inhibitor in blocking the transfer of a fluorescently labeled lipid substrate between donor and acceptor lipoprotein particles.

General Procedure:

  • Reagents and Materials: Recombinant human CETP, a donor particle (e.g., HDL) labeled with a fluorescent lipid (e.g., a BODIPY-labeled cholesteryl ester), an acceptor particle (e.g., LDL), and the test inhibitor at various concentrations.

  • Incubation: The CETP enzyme, donor, and acceptor particles are incubated together in a suitable buffer system in the presence of varying concentrations of the inhibitor (or vehicle control).

  • Reaction Termination: The reaction is stopped after a defined period.

  • Measurement: The transfer of the fluorescent lipid from the donor to the acceptor particle is quantified using techniques such as fluorescence resonance energy transfer (FRET) or by separating the donor and acceptor particles followed by fluorescence measurement.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

In Vivo Lipid Profile Analysis in Animal Models

Transgenic mice expressing human CETP are often used to evaluate the in vivo efficacy of CETP inhibitors.

Objective: To determine the effect of the inhibitor on plasma levels of HDL-C, LDL-C, and other lipid parameters.

General Procedure:

  • Animal Model: Human CETP transgenic mice.

  • Dosing: Animals are administered the test inhibitor orally or via another appropriate route at different dose levels for a specified duration. A control group receives the vehicle.

  • Blood Collection: Blood samples are collected at baseline and at various time points after treatment.

  • Lipoprotein Separation: Plasma lipoproteins (HDL, LDL, VLDL) are separated using methods such as ultracentrifugation or fast protein liquid chromatography (FPLC).

  • Lipid Quantification: Cholesterol and triglyceride levels in the different lipoprotein fractions are measured using enzymatic colorimetric assays.

  • Data Analysis: Changes in lipid levels from baseline are calculated for each treatment group and compared to the control group to determine the in vivo efficacy.

Toxicity Assessment

Toxicity studies are essential to identify potential adverse effects of CETP inhibitors.

Objective: To evaluate the safety profile of the inhibitor, including off-target effects.

General Procedure:

  • In Vitro Assays: Cellular assays are used to assess effects on specific pathways. For example, the H295R human adrenocortical carcinoma cell line can be used to test for the induction of aldosterone and cortisol synthesis.[15]

  • In Vivo Studies: Animal models (e.g., rats) are used to monitor for physiological changes. Blood pressure is typically monitored using telemetry or tail-cuff methods. Electrolyte levels (sodium, potassium) in the blood are also measured to assess for mineralocorticoid-related effects.[11][12][13]

  • Clinical Trials: In human studies, vital signs, blood chemistry, and adverse event reporting are meticulously monitored to assess the safety and tolerability of the drug.

Visualizing the CETP Inhibition Pathway

The following diagram illustrates the central role of CETP in reverse cholesterol transport and the mechanism of its inhibition.

CETP_Inhibition_Pathway HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP CE VLDL_LDL VLDL/LDL (Very Low/Low-Density Lipoprotein) VLDL_LDL->CETP TG CE Cholesteryl Esters (CE) TG Triglycerides (TG) CETP->HDL TG CETP->VLDL_LDL CE Inhibitors CETP Inhibitors (e.g., this compound, Anacetrapib) Inhibitors->CETP Inhibition CETP_Inhibitor_Workflow Discovery Compound Discovery (e.g., Natural Product Isolation) InVitro In Vitro Screening (CETP Inhibition Assay - IC50) Discovery->InVitro InVivo_Efficacy In Vivo Efficacy (Animal Models - Lipid Profiles) InVitro->InVivo_Efficacy Toxicity Preclinical Toxicity (In Vitro & In Vivo) InVivo_Efficacy->Toxicity Clinical_Trials Clinical Trials (Phase I-III) Toxicity->Clinical_Trials Outcome Clinical Outcome (Efficacy & Safety) Clinical_Trials->Outcome

References

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of Chaetoviridin A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like Chaetoviridin A are paramount to ensuring a secure laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a chlorinated azaphilone mycotoxin, aligning with standard laboratory safety protocols and hazardous waste management regulations. Adherence to these guidelines will help mitigate risks and ensure compliance with institutional and regulatory standards.

I. Core Principles of this compound Waste Management

II. Quantitative Data Summary for Disposal

The following table outlines the recommended disposal procedures for different types of waste generated during research involving this compound.

Waste TypeDescriptionRecommended Disposal Procedure
Solid Waste Unused or expired pure this compound, contaminated lab consumables (e.g., pipette tips, microfuge tubes, gloves, bench paper).Collect in a designated, clearly labeled, leak-proof hazardous waste container for "Halogenated Organic Solids."
Liquid Waste Solutions containing this compound (e.g., stock solutions, experimental media), and the first rinse of contaminated glassware.Collect in a designated, clearly labeled, leak-proof hazardous waste container for "Halogenated Organic Liquids." Do not dispose of down the drain.[1][2]
Sharps Waste Needles, syringes, or other sharps contaminated with this compound.Place in a designated, puncture-resistant sharps container that is also labeled as containing "Halogenated Organic Waste."
Glassware Reusable glassware (e.g., flasks, beakers) contaminated with this compound.After the initial rinse is collected as hazardous liquid waste, wash thoroughly with a suitable laboratory detergent and water. The first rinse must be collected as hazardous waste.[3]

III. Detailed Protocols for Safe Disposal

A. Personal Protective Equipment (PPE)

Before handling this compound or its associated waste, ensure the following PPE is worn:

  • Safety goggles

  • Chemical-resistant lab coat

  • Nitrile gloves (double-gloving is recommended)

  • Closed-toe shoes

All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or dust.

B. Step-by-Step Disposal Procedure for Solid and Liquid Waste

  • Segregation: At the point of generation, separate this compound waste from other laboratory waste streams. Use dedicated, clearly labeled hazardous waste containers. As this compound is a chlorinated organic compound, it must be disposed of in a container specifically designated for "Halogenated Organic Waste."[1][2]

  • Labeling: Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Ensure the label is clearly visible and legible.

  • Containment: Keep waste containers securely closed except when adding waste.[3][4] Use secondary containment (e.g., a larger, chemically resistant bin) for liquid waste containers to mitigate spills.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Pickup: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.

C. Decontamination of Laboratory Equipment and Surfaces

  • Initial Decontamination: For non-disposable items such as glassware and equipment surfaces, perform a preliminary rinse with a suitable solvent (e.g., ethanol or methanol, if compatible with the equipment) to remove the bulk of the this compound residue. This initial rinsate must be collected and disposed of as "Halogenated Organic Liquid Waste."[3]

  • Cleaning: After the initial decontamination rinse, wash the equipment and surfaces thoroughly with warm, soapy water.[5]

  • Final Rinse: Rinse with deionized water.

  • Verification: For equipment being transferred or serviced, a formal decontamination verification tag should be affixed, as per your institution's policy.[6]

IV. Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

ChaetoviridinA_Disposal_Workflow cluster_generation Waste Generation Point (in Fume Hood) cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (tips, gloves) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions, rinsate) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (needles) waste_type->sharps_waste Sharps solid_container Label & Collect in 'Halogenated Organic Solid Waste' Container solid_waste->solid_container liquid_container Label & Collect in 'Halogenated Organic Liquid Waste' Container liquid_waste->liquid_container sharps_container Label & Collect in 'Halogenated Sharps' Container sharps_waste->sharps_container store_waste Store Securely in Designated Area solid_container->store_waste liquid_container->store_waste sharps_container->store_waste ehs_pickup Arrange Pickup via Institutional EHS store_waste->ehs_pickup

Caption: Workflow for the safe disposal of this compound waste.

By implementing these procedures, laboratories can effectively manage the risks associated with this compound and ensure a safe and compliant research environment. Always consult your institution's specific hazardous waste management plan for any additional requirements.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Chaetoviridin A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Chaetoviridin A, a mycotoxin with cytotoxic properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Personal Protective Equipment (PPE): A Multi-Layered Defense

Due to its potential toxicity, a comprehensive personal protective equipment (PPE) strategy is mandatory when working with this compound. The following table outlines the required PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Handling solid (powder) this compound - Disposable, solid-front laboratory coat with tight cuffs- Two pairs of chemotherapy-grade nitrile gloves (outer pair with long cuffs)- ANSI Z87.1 compliant safety goggles and a full-face shield- NIOSH-approved N95 or higher respirator
Preparing solutions and handling liquid this compound - Disposable, solid-front laboratory coat with tight cuffs- Two pairs of chemotherapy-grade nitrile gloves (outer pair with long cuffs)- ANSI Z87.1 compliant safety goggles and a full-face shield- Work should be conducted in a certified chemical fume hood or biological safety cabinet (Class II, Type B2)
Administering this compound to cell cultures or animals - Disposable, solid-front laboratory coat with tight cuffs- Two pairs of chemotherapy-grade nitrile gloves (outer pair with long cuffs)- ANSI Z87.1 compliant safety goggles- Work should be conducted in a certified chemical fume hood or biological safety cabinet
Cleaning spills - Disposable, solid-front, fluid-resistant gown with tight cuffs- Two pairs of chemotherapy-grade nitrile gloves (outer pair with long cuffs)- ANSI Z87.1 compliant safety goggles and a full-face shield- NIOSH-approved N95 or higher respirator- Chemical-resistant boot covers
Waste disposal - Disposable, solid-front laboratory coat with tight cuffs- Two pairs of chemotherapy-grade nitrile gloves (outer pair with long cuffs)- ANSI Z87.1 compliant safety goggles

This compound: Key Safety Data

While comprehensive quantitative toxicity data for this compound is limited, the available information underscores the need for caution.

PropertyValueSource
Molecular Formula C₂₃H₂₅ClO₆[1][2]
Molecular Weight 432.9 g/mol [1][2]
Appearance Yellow solid
Melting Point 157-158 °C
Solubility Soluble in methanol, ethanol, DMSO, and dimethyl formamide[1]
In Vitro Cytotoxicity (IC₅₀) 13.6 µM (A549 human lung carcinoma cells)>50 µM (A549 cells)[3]

Note: The absence of extensive in vivo toxicity data (e.g., LD₅₀) necessitates treating this compound as a highly potent and toxic substance. The provided IC₅₀ values indicate significant cytotoxic activity in vitro.

Procedural Guidance: From Receipt to Disposal

A systematic approach to handling this compound is critical to minimize exposure risk.

Receiving and Storage
  • Upon receipt, inspect the package for any signs of damage or leakage within a chemical fume hood.

  • Verify that the primary container is sealed and intact.

  • Store this compound in a designated, clearly labeled, and secure location at -20°C.[1]

  • The storage area should be restricted to authorized personnel.

Experimental Protocols

General Precautions:

  • All work with this compound, especially handling the solid form and preparing stock solutions, must be conducted in a certified chemical fume hood or a Class II, Type B2 biological safety cabinet.

  • Use dedicated equipment (e.g., spatulas, glassware, pipettes) for handling this compound. If not disposable, decontaminate equipment thoroughly after use.

  • Never work alone when handling this compound.

Protocol for Preparing a Stock Solution (10 mM in DMSO):

  • Preparation: Don all required PPE as outlined in Table 1. Ensure the chemical fume hood is functioning correctly.

  • Weighing: Tare a tared vial on an analytical balance inside the fume hood. Carefully weigh the desired amount of this compound powder into the vial.

  • Solubilization: Add the calculated volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Mixing: Cap the vial securely and vortex until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, clearly labeled, and dated vials to avoid repeated freeze-thaw cycles. Store at -20°C.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

For a Small Spill (<5 mg or <1 mL of a <10 mM solution):

  • Alert: Immediately alert others in the vicinity.

  • Isolate: Restrict access to the spill area.

  • PPE: Don the appropriate spill response PPE (see Table 1).

  • Containment: Cover the spill with absorbent pads, starting from the outside and working inwards.

  • Decontamination:

    • For liquid spills, gently wipe the area with absorbent pads soaked in a 10% bleach solution, followed by 70% ethanol.

    • For solid spills, carefully wet the material with a 10% bleach solution to avoid generating dust, then absorb with pads.

  • Disposal: Place all contaminated materials (absorbent pads, gloves, etc.) into a designated hazardous waste container.

  • Final Cleaning: Clean the spill area again with a detergent solution and then water.

For a Large Spill (>5 mg or >1 mL of a >10 mM solution):

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify the institutional safety officer and restrict access to the laboratory.

  • Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal

All waste contaminated with this compound is considered hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, lab coats, plasticware, absorbent pads) in a clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: Collect all contaminated liquid waste (e.g., cell culture media, unused solutions) in a clearly labeled, leak-proof, and chemically resistant hazardous waste container. Do not pour down the drain.

  • Sharps: All sharps (e.g., needles, pipette tips) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

  • Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Workflow and Risk Mitigation Diagrams

To visually represent the necessary procedures and logical relationships for safely handling this compound, the following diagrams have been generated using the DOT language.

Safe Handling Workflow for this compound Safe Handling Workflow for this compound cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Prepare_Work_Area Prepare Work Area in Fume Hood/BSC Don_PPE->Prepare_Work_Area Weigh_Solid Weigh Solid this compound Prepare_Work_Area->Weigh_Solid Prepare_Solution Prepare Stock Solution Weigh_Solid->Prepare_Solution Use_in_Experiment Use in Experiment Prepare_Solution->Use_in_Experiment Decontaminate_Equipment Decontaminate Equipment Use_in_Experiment->Decontaminate_Equipment Segregate_Waste Segregate Hazardous Waste Decontaminate_Equipment->Segregate_Waste Dispose_Waste Dispose of Waste per Protocol Segregate_Waste->Dispose_Waste Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE Risk Assessment and Mitigation for this compound Risk Assessment and Mitigation for this compound cluster_Mitigation Risk Mitigation Strategies Hazard_ID Hazard Identification (this compound - Cytotoxic Mycotoxin) Exposure_Assessment Exposure Assessment (Inhalation, Dermal, Ingestion) Hazard_ID->Exposure_Assessment Risk_Characterization Risk Characterization (Potential for acute and chronic health effects) Exposure_Assessment->Risk_Characterization Engineering_Controls Engineering Controls (Fume Hood, BSC) Risk_Characterization->Engineering_Controls Admin_Controls Administrative Controls (SOPs, Training, Restricted Access) Risk_Characterization->Admin_Controls PPE Personal Protective Equipment (Gloves, Gown, Respirator, Eye Protection) Risk_Characterization->PPE Waste_Management Waste Management (Segregation, Proper Disposal) Risk_Characterization->Waste_Management Spill_Response Spill Response Plan Risk_Characterization->Spill_Response

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.